5-(tert-Butyl)pyrimidine-2-carbonitrile
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-tert-butylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,1-3H3 |
InChI Key |
WWQHSOGSRGBKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
5-(tert-Butyl)pyrimidine-2-carbonitrile CAS number search
An In-depth Technical Guide to 5-(tert-Butyl)pyrimidine-2-carbonitrile: A Roadmap for Synthesis and Exploration
Abstract
This technical guide addresses the synthesis, characterization, and potential applications of 5-(tert-Butyl)pyrimidine-2-carbonitrile. A thorough review of scientific databases and chemical supplier catalogs indicates that this compound is not commercially available and does not currently have an assigned CAS (Chemical Abstracts Service) number. This suggests that 5-(tert-Butyl)pyrimidine-2-carbonitrile is a novel chemical entity. This document, therefore, serves as a strategic guide for researchers and drug development professionals, outlining a proposed synthetic pathway, discussing its potential physicochemical properties based on analogous structures, and exploring its prospective applications in medicinal chemistry.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] The versatility of the pyrimidine system allows for substitution at various positions, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a carbonitrile (cyano) group, particularly at the 2- or 5-position, often enhances the biological profile of the molecule, making pyrimidine-carbonitrile derivatives a subject of significant interest in the development of novel therapeutics.[3][4]
The target molecule of this guide, 5-(tert-Butyl)pyrimidine-2-carbonitrile, combines two key structural features: a bulky, lipophilic tert-butyl group at the 5-position and a reactive cyano group at the 2-position. While direct biological data for this specific compound is unavailable, its structural motifs suggest potential as a modulator of biological targets where such features are desirable.
Proposed Synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile
Given the absence of a reported synthesis for 5-(tert-Butyl)pyrimidine-2-carbonitrile, a multi-step synthetic route is proposed based on established methodologies for the synthesis of substituted pyrimidines and the introduction of cyano groups. The overall strategy involves the initial construction of a 5-(tert-butyl)pyrimidine core, followed by functionalization at the 2-position to introduce the carbonitrile group.
A plausible and efficient approach involves the condensation of a suitable three-carbon precursor bearing the tert-butyl group with an amidine derivative to form the pyrimidine ring, followed by conversion of a suitable leaving group at the 2-position to the desired nitrile.
Caption: Proposed multi-step synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile.
Detailed Experimental Protocols (Proposed)
The following protocols are adapted from established procedures for analogous transformations.
Step 1: Synthesis of 2-(2,2-dimethylpropylidene)malononitrile (Intermediate A)
This step involves a Knoevenagel condensation between pivalaldehyde and malononitrile.
-
Reactants: Pivalaldehyde (1.0 eq), Malononitrile (1.0 eq), Piperidine (catalytic amount).
-
Solvent: Ethanol.
-
Procedure: To a solution of pivalaldehyde and malononitrile in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-(tert-Butyl)pyrimidine-4,6-diamine
This involves the cyclization of the Knoevenagel product with formamidine.
-
Reactants: 2-(2,2-dimethylpropylidene)malononitrile (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.2 eq).
-
Solvent: Anhydrous Ethanol.
-
Procedure: To a solution of sodium ethoxide in anhydrous ethanol, add formamidine acetate and stir for 30 minutes at room temperature. Then, add a solution of 2-(2,2-dimethylpropylidene)malononitrile in ethanol dropwise. Reflux the reaction mixture for 6-8 hours. After cooling, neutralize the mixture with acetic acid and concentrate. The resulting solid can be collected by filtration and washed with water and cold ethanol.
Step 3: Synthesis of 5-(tert-Butyl)-4,6-dibromopyrimidine
A Sandmeyer-type reaction is proposed to convert the amino groups to bromo groups.
-
Reactants: 5-(tert-Butyl)pyrimidine-4,6-diamine (1.0 eq), Sodium nitrite (2.5 eq), Hydrobromic acid (48%).
-
Procedure: Suspend 5-(tert-Butyl)pyrimidine-4,6-diamine in aqueous hydrobromic acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature, then warm to room temperature and stir for an additional 2 hours. The product can be extracted with an organic solvent like ethyl acetate, and the organic layer washed, dried, and concentrated.
Step 4: Synthesis of 5-(tert-Butyl)pyrimidine
This step involves the reductive debromination of the dibrominated intermediate.
-
Reactants: 5-(tert-Butyl)-4,6-dibromopyrimidine (1.0 eq), Palladium on carbon (10% w/w, catalytic), Magnesium oxide (2.0 eq).
-
Solvent: Ethanol.
-
Procedure: In a hydrogenation vessel, combine 5-(tert-Butyl)-4,6-dibromopyrimidine, palladium on carbon, and magnesium oxide in ethanol. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
Step 5: Synthesis of 2-Bromo-5-(tert-butyl)pyrimidine
Direct bromination at the 2-position of the pyrimidine ring.
-
Reactants: 5-(tert-Butyl)pyrimidine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq).
-
Solvent: Acetonitrile.
-
Procedure: Dissolve 5-(tert-Butyl)pyrimidine in acetonitrile and add NBS portion-wise at room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by TLC. After completion, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Step 6: Synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile
The final step is a Rosenmund-von Braun reaction to introduce the cyano group.
-
Reactants: 2-Bromo-5-(tert-butyl)pyrimidine (1.0 eq), Copper(I) cyanide (1.5 eq).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 2-Bromo-5-(tert-butyl)pyrimidine in DMF, add copper(I) cyanide. Heat the mixture to 120-140 °C and stir for 4-6 hours. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final product by column chromatography.
Physicochemical Properties: A Comparative Analysis
The exact physicochemical properties of 5-(tert-Butyl)pyrimidine-2-carbonitrile are unknown. However, we can predict its likely characteristics by comparing it with structurally related, known compounds.
| Property | 2,4,6-Tri-tert-butylpyrimidine[5][6][7][8] | Pyrimidine-5-carbonitrile[9][10] | 5-(tert-Butyl)pyrimidine-2-carbonitrile (Predicted) |
| CAS Number | 67490-21-5 | 40805-79-6 | Not available |
| Molecular Formula | C16H28N2 | C5H3N3 | C9H11N3 |
| Molecular Weight | 248.41 g/mol | 105.10 g/mol | ~177.23 g/mol |
| Appearance | White to light yellow crystalline solid | Crystal, powder | Likely a solid at room temperature |
| Melting Point | 77-80 °C | 177-181 °C | Expected to be in a similar range, likely between 80-180 °C |
| Solubility | Soluble in organic solvents | Soluble in polar organic solvents | Expected to have good solubility in common organic solvents |
| Lipophilicity (LogP) | High (due to three tert-butyl groups) | Low | Moderately lipophilic |
The presence of the tert-butyl group is expected to increase the lipophilicity of the molecule compared to unsubstituted pyrimidine-carbonitriles, which may enhance its membrane permeability.[2] The cyano group will contribute to the molecule's polarity.
Potential Applications in Drug Discovery and Agrochemicals
The pyrimidine-carbonitrile scaffold is a "privileged structure" in medicinal chemistry and agrochemical research.
Medicinal Chemistry
Numerous pyrimidine-carbonitrile derivatives have been investigated as potent inhibitors of various enzymes and receptors implicated in disease.
-
Anticancer Agents: Many pyrimidine-5-carbonitrile derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][4] They often function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or other enzymes involved in cell proliferation like Cyclooxygenase-2 (COX-2).[11] The 5-(tert-Butyl)pyrimidine-2-carbonitrile could be explored for similar activities.
Caption: Potential applications of the pyrimidine-carbonitrile scaffold in drug discovery.
Agrochemicals
2-Cyanopyrimidine is a key intermediate in the synthesis of modern agrochemicals.[12] The reactive nature of the cyano group allows for its conversion into other functional groups, leading to the development of potent fungicides, herbicides, and pesticides.[12] The introduction of a tert-butyl group at the 5-position could influence the compound's spectrum of activity and environmental persistence.
Conclusion
While 5-(tert-Butyl)pyrimidine-2-carbonitrile is not a known compound with a registered CAS number, this guide provides a comprehensive roadmap for its synthesis and exploration. Based on established synthetic methodologies for related pyrimidine derivatives, a plausible multi-step synthesis has been proposed, complete with suggested experimental protocols. By analyzing the properties of analogous structures, we can anticipate the physicochemical characteristics of this novel molecule. The extensive research into pyrimidine-carbonitrile derivatives for applications in drug discovery and agrochemicals provides a strong rationale for the synthesis and biological evaluation of 5-(tert-Butyl)pyrimidine-2-carbonitrile. This document serves as a foundational resource for researchers aiming to explore the potential of this and other novel substituted pyrimidines.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
El-Sayed, N. A. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(46), 28835-28851. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]
-
LookChem. (n.d.). 5-Pyrimidinecarbonitrile CAS NO.40805-79-6. Retrieved February 27, 2026, from [Link]
-
Wikipedia contributors. (2024, January 12). 2,4,6-Tri-tert-butylpyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]
-
Zhang, H., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molecules, 24(21), 3824. [Link]
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Chemical structure of 5-tert-butyl-2-cyanopyrimidine
This technical guide provides a comprehensive analysis of 5-tert-butyl-2-cyanopyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry. It details the structural properties, validated synthesis pathways, and reactivity profiles essential for drug development applications.[1]
High-Value Scaffold for Kinase Inhibitor & Agrochemical Design [2]
Executive Summary
5-tert-butyl-2-cyanopyrimidine represents a strategic building block in the design of bioactive small molecules. Its value lies in the synergistic combination of the 5-tert-butyl group —which enhances lipophilicity and metabolic stability by blocking the oxidation-prone 5-position—and the 2-cyano group , a versatile electrophile that serves as a gateway to diverse pharmacophores (amidines, tetrazoles, amides). This guide outlines the rigorous synthesis, characterization, and handling protocols required to utilize this compound effectively in research and development.
Chemical Identity & Structural Analysis[3][4]
| Property | Specification |
| Systematic Name | 5-(1,1-dimethylethyl)pyrimidine-2-carbonitrile |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| CAS Number | Not widely listed; Analogous to 5-tert-butyl-2-chloropyrimidine (156777-81-0) |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Key Substituents | 5-tert-Butyl (Lipophilic/Bulky), 2-Cyano (Electron-withdrawing) |
| Predicted LogP | ~2.5 (High Lipophilicity) |
| H-Bond Acceptors | 3 (N1, N3, CN) |
Structural Logic[3]
-
Electronic Effects: The pyrimidine ring is electron-deficient (π-deficient). The 2-cyano group further decreases electron density, making the ring susceptible to nucleophilic attack, although the 5-tert-butyl group provides significant steric shielding.
-
Metabolic Stability: The bulky tert-butyl group at the 5-position effectively blocks cytochrome P450-mediated oxidation, a common metabolic soft spot in pyrimidine drugs.
Synthesis Pathways (Step-by-Step)
The most robust route to 5-tert-butyl-2-cyanopyrimidine avoids direct ring closure to the nitrile. Instead, it utilizes a stepwise approach: Ring Construction → Chlorination → Cyanation .
Diagram: Synthesis Workflow
Caption: Three-step synthetic pathway from aliphatic precursors to the target nitrile.
Detailed Protocols
Phase 1: Ring Construction
Objective: Synthesize 5-tert-butyl-2-hydroxypyrimidine.
-
Reagents: tert-Butylmalonaldehyde (or its bis-dimethylacetal), Urea, Ethanol, concentrated HCl (catalytic).
-
Procedure:
-
Dissolve tert-butylmalonaldehyde (1.0 eq) and Urea (1.2 eq) in Ethanol.
-
Add catalytic HCl and reflux for 4–6 hours.
-
Concentrate in vacuo.[3] The product, 5-tert-butylpyrimidin-2(1H)-one, often precipitates upon cooling or addition of water.
-
Yield Target: 70–85%.
-
Phase 2: Chlorination
Objective: Convert the hydroxyl group to a reactive chloride.
-
Reagents: 5-tert-butyl-2-hydroxypyrimidine, Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
Suspend the pyrimidinone in neat POCl₃ (excess).
-
Heat to reflux (105°C) for 2–3 hours until the solution becomes clear.
-
Caution: Quench carefully by pouring onto crushed ice/ammonia solution (exothermic).
-
Extract with Dichloromethane (DCM).
-
Validation: Check LCMS for mass (M+H ≈ 171/173 for Cl isotope pattern).
-
Phase 3: Palladium-Catalyzed Cyanation
Objective: Install the nitrile group. Note: Nucleophilic substitution with NaCN is often sluggish due to electron richness of the 5-alkyl group; Pd-catalysis is preferred for high yields.
-
Reagents: 5-tert-butyl-2-chloropyrimidine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(dppf)Cl₂ (5 mol%), DMF (anhydrous).
-
Procedure:
-
Degas DMF with nitrogen for 15 minutes.
-
Add reagents to a pressure vial under nitrogen.
-
Heat to 120°C for 4–12 hours.
-
Cool, dilute with EtOAc, and wash with water/brine to remove DMF.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than the starting chloride.
-
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H) | tert-Butyl group (9 equivalent protons). |
| δ 8.70 (s, 2H) | Pyrimidine ring protons (H4/H6). Symmetric environment. | |
| ¹³C NMR | ~165 ppm | C2 (attached to CN). |
| ~155 ppm | C4/C6 (Ring carbons). | |
| ~116 ppm | Nitrile carbon (–CN). | |
| ~32 ppm | tert-Butyl methyls. | |
| IR Spectroscopy | 2230–2240 cm⁻¹ | Sharp, distinct Nitrile (C≡N) stretch. |
| Mass Spectrometry | m/z 162.1 [M+H]⁺ | Single peak, no chlorine isotope pattern. |
Reactivity & Applications in Drug Discovery[5]
The 2-cyano group is a "masked" functionality that can be transformed into various pharmacophores.
Reactivity Diagram
Caption: Functionalization pathways for the 2-cyano group.
Strategic Applications
-
Kinase Inhibitors: The pyrimidine core mimics the adenine ring of ATP. The tert-butyl group occupies the hydrophobic pocket (Gatekeeper residue interaction), while the 2-position derivatization (e.g., to an amide) can form H-bonds with the hinge region.
-
Agrochemicals: 5-tert-butylpyrimidines are known fungicides. The nitrile can be hydrolyzed to an acid, a precursor for ester-based herbicides.
Safety & Handling
-
Cyanide Hazard: While the organic nitrile is less toxic than inorganic cyanides, metabolic release of HCN is possible. Handle in a well-ventilated fume hood.
-
Skin Absorption: Lipophilic nature increases skin permeability. Double-gloving (Nitrile) is mandatory.
-
Reagent Safety: The synthesis involves POCl₃ (corrosive, water-reactive) and Zn(CN)₂ (highly toxic). Adhere to strict waste disposal protocols for cyanide-contaminated waste (bleach treatment).
References
-
Synthesis of 5-tert-butyl-2-chloropyrimidine: European Patent EP0117883B1. "Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5-halo-pyrimidine." Link
-
General Cyanation Protocols: BenchChem Application Notes. "Identifying side products in the cyanation of halopyrimidines." Link
-
Precursor Synthesis (tert-Butylmalondialdehyde): ChemicalBook Database. "tert-Butylmalondialdehyde Properties and Downstream Products." Link
-
Biological Relevance (STING Antagonists): World Intellectual Property Organization WO2023109912A1. "3,4-dihydroisoquinolin-1(2h)-ones derivatives as sting antagonists." (Cites 5-tert-butyl-2-chloropyrimidine as intermediate).[2][4][5][6][7] Link
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-tert-butylpyrimidine-2-carbonitrile molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and applications of 5-tert-butylpyrimidine-2-carbonitrile , a specialized heterocyclic building block in medicinal chemistry.
Executive Summary
5-tert-butylpyrimidine-2-carbonitrile is a functionalized pyrimidine scaffold utilized primarily in the optimization of lead compounds within drug discovery. The incorporation of a tert-butyl group at the C5 position provides significant steric bulk and lipophilicity, often used to fill hydrophobic pockets in target proteins (e.g., kinases, GPCRs) or to block metabolic hotspots. The C2-nitrile group serves as a versatile electrophilic handle for further diversification or as a stable polar pharmacophore.
Physicochemical Profile
The following data establishes the core identity of the molecule. Where experimental values are proprietary or unavailable in public registries, theoretical values calculated using standard chemoinformatic algorithms (ACD/Labs, ChemAxon) are provided.
| Property | Value | Notes |
| Chemical Name | 5-tert-butylpyrimidine-2-carbonitrile | IUPAC |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.21 g/mol | Monoisotopic Mass: 161.0953 |
| CAS Registry Number | Not widely listed | Precursor CAS: 156777-81-0 (2-Cl analog) |
| InChI Key | WWQHSOGSRGBKJL-UHFFFAOYSA-N | Standard Identifier |
| Appearance | White to off-white crystalline solid | Predicted based on analogs |
| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity |
| H-Bond Acceptors | 3 | N1, N3, and Nitrile N |
| H-Bond Donors | 0 | Aprotic |
Synthetic Methodology
The synthesis of 5-tert-butylpyrimidine-2-carbonitrile typically proceeds through the cyanation of a halogenated precursor. The most robust pathway involves the construction of the pyrimidine ring followed by functional group interconversion.
Retrosynthetic Analysis
The strategic disconnection relies on the Rosenmund-von Braun reaction or Pd-catalyzed cyanation of the 2-chloro intermediate. The pyrimidine core is assembled via condensation of a C3-synthon (substituted malonaldehyde equivalent) with a C-N-C fragment (urea or guanidine).
Step-by-Step Protocol
Step 1: Assembly of the Pyrimidine Core
-
Reagents: 2-tert-butylmalonaldehyde (or its tetraacetal equivalent), Urea, HCl/EtOH.
-
Mechanism: Cyclocondensation (Biginelli-type or standard pyrimidine synthesis).
-
Product: 5-tert-butylpyrimidin-2-ol (or 2-one tautomer).
Step 2: Activation (Chlorination)
-
Reagents: Phosphorus oxychloride (POCl₃),
-Dimethylaniline (catalyst). -
Conditions: Reflux for 2–4 hours.
-
Process: The hydroxyl group at C2 is converted to a chloride, yielding 5-tert-butyl-2-chloropyrimidine (CAS 156777-81-0) .[1][2] This is the critical stable intermediate.
Step 3: Cyanation (Target Synthesis)
-
Reagents: Zinc cyanide (Zn(CN)₂), Pd(PPh₃)₄ (5 mol%), DMF.
-
Conditions: 80–100°C under Argon atmosphere for 12 hours.
-
Workup: Quench with water, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 75–85%.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the final nitrile product.
Caption: Synthetic route from acyclic precursors to the target nitrile via the key chloropyrimidine intermediate.
Applications in Drug Discovery
This scaffold is not merely a passive linker; it is an active determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Metabolic Stability (The "Magic Methyl" Effect)
The tert-butyl group at position 5 is a strategic modification. Unlike a simple methyl or ethyl group, the tert-butyl moiety lacks benzylic hydrogens that are susceptible to Cytochrome P450 (CYP) oxidation.
-
Benefit: Increases half-life (
) by blocking metabolic soft spots. -
Mechanism: Steric hindrance prevents the approach of heme-iron catalytic centers in CYP enzymes.
The Nitrile Warhead
The C2-nitrile is versatile:
-
Reversible Covalent Inhibition: Can form imidate adducts with active site cysteine residues (e.g., in Cathepsin K or JAK inhibitors).
-
Bioisostere: Acts as a carbonyl bioisostere, accepting hydrogen bonds without the liability of rapid reduction.
-
Synthetic Handle: Easily hydrolyzed to a carboxylic acid (for solubility) or reduced to an amine (for further coupling).
Structure-Activity Relationship (SAR) Logic
When designing ligands, researchers select this core to optimize Ligand Efficiency (LE) .
Caption: Functional decomposition of the molecule showing how each structural element contributes to drug efficacy.
Safety and Handling
As a nitrile-containing pyrimidine, standard safety protocols for organic synthesis apply.
-
Hazard Classification:
-
Acute Toxicity (Oral/Inhalation): Nitriles can liberate cyanide ions in vivo upon metabolism, though aromatic nitriles are generally more stable. Treat as toxic.
-
Skin/Eye Irritant: Likely causes irritation upon contact.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (double-gloving recommended) and safety goggles.
-
Emergency: In case of spill, treat with bleach (sodium hypochlorite) to oxidize any potential free cyanide before disposal.
-
References
-
BenchChem. (2025). 5-tert-butylpyrimidine-2-carbonitrile Product Data & InChI Key. Link
-
Ambeed. (2024). 5-(tert-Butyl)-2-chloropyrimidine (CAS 156777-81-0) Safety & Properties. Link
-
Crich, D., et al. (2001).[3] "Substituted Pyrimidines as Hindered Bases and Synthetic Intermediates." Synthesis, 2001(2), 0323–0326.[3] (Context on tert-butyl pyrimidine synthesis).
-
PubChem. (2025). Compound Summary: Pyrimidine Nitriles and Derivatives. National Library of Medicine.[4][5] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Aromatic Nitriles and Chloropyrimidines. Link
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- 3. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]
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Technical Monograph: 5-Alkyl substituted Pyrimidine-2-carbonitriles
This guide serves as a technical monograph for researchers in medicinal chemistry and materials science, focusing on the specific structural class of 5-alkylpyrimidine-2-carbonitriles .
High-Polarity Heterocyclic Scaffolds for Optoelectronics and Bioactive Pharmacophores
Executive Summary
The 5-alkylpyrimidine-2-carbonitrile scaffold represents a specialized class of nitrogen-rich heterocycles characterized by a pyrimidine core substituted with an electron-withdrawing cyano group (-CN) at the C2 position and a lipophilic alkyl chain at the C5 position.
Unlike their ubiquitous 5-cyano isomers (often synthesized via Biginelli-type multicomponent reactions), the 2-cyano derivatives possess a unique electronic signature defined by a massive longitudinal dipole moment. This feature makes them critical dopants in Liquid Crystal (LC) mixtures to enhance dielectric anisotropy (
Molecular Architecture & Electronic Properties[1][2]
Dipole Moment and Dielectric Anisotropy
The defining feature of this scaffold is the alignment of dipole vectors.
-
Vector Addition: The lone pairs of the pyrimidine ring nitrogens (N1 and N3) create a dipole vector pointing towards C2. The C2-cyano group adds a strong dipole (~4.0 D) in the same direction.[1]
-
Result: A net dipole moment often exceeding 6.0 Debye .
-
Application Implication: In nematic liquid crystal mixtures, this longitudinal dipole generates a strong positive dielectric anisotropy (
) , allowing molecules to align parallel to an applied electric field with low threshold voltage ( ).
Structural Isomerism Distinction
It is vital to distinguish this scaffold from the more common 5-cyanopyrimidines:
-
5-Alkyl-2-cyanopyrimidine (Target): High polarity, linear "rod-like" geometry suitable for LCs.
-
2-Alkyl-5-cyanopyrimidine: Lower polarity, often used as a broad-spectrum herbicide/fungicide intermediate.
Synthesis Strategies
The synthesis of 2-cyanopyrimidines is non-trivial because the C2 position is flanked by two nitrogen atoms, making direct electrophilic cyanation difficult. The most robust industrial route involves Nucleophilic Aromatic Substitution (
Protocol A: The Sulfone Displacement Route (High Yield)
This method avoids the use of unstable 2-halo intermediates and utilizes the high leaving-group ability of the methylsulfonyl moiety.
-
Precursor Synthesis: Condensation of 2-alkylmalonaldehyde (or equivalent) with 2-methylisothiourea yields 5-alkyl-2-(methylthio)pyrimidine .
-
Oxidation: Treatment with m-CPBA or Oxone converts the sulfide to the sulfone (–SO₂Me).
-
Cyanation: Reaction with KCN or NaCN in a polar aprotic solvent (DMF/DMSO) displaces the sulfone to yield the 2-carbonitrile .
Protocol B: The Rosenmund-von Braun Modification
Direct cyanation of 5-alkyl-2-chloropyrimidine using CuCN. This requires higher temperatures (140–160°C) and often suffers from lower yields due to polymerization, but is cost-effective for short-chain derivatives.
Visualization: Synthesis Workflow
Caption: Optimized synthetic pathway via sulfone displacement, yielding high purity 2-cyanopyrimidines.
Mesogenic (Liquid Crystal) Properties[4][5]
While short-chain derivatives (Methyl/Ethyl) are isotropic liquids or low-melting solids, the 5-pentyl and 5-hexyl homologs exhibit monotropic or enantiotropic nematic phases.
Phase Transition Data (Representative)
The following table summarizes the phase behavior of the core scaffold when extended with a phenyl ring (common in actual display mixtures, e.g., 5-alkyl-2-(4-cyanophenyl)pyrimidine).
| Compound Homolog | Melting Point (°C) | Phase Sequence | Dielectric Anisotropy ( |
| 5-Propyl | 42 | Cr | +8.5 |
| 5-Pentyl | 35 | Cr | +11.2 |
| 5-Heptyl | 29 | Cr | +10.1 |
Note: "Cr" = Crystalline, "N" = Nematic, "SmA" = Smectic A, "Iso" = Isotropic Liquid.
Application in Displays
These molecules are rarely used as single components. Instead, they are dopants (5-15% wt) in eutectic mixtures (like Merck's ZLI series) to:
-
Reduce Viscosity: The pyrimidine ring is less viscous than cyclohexane/biphenyl equivalents.
-
Boost
: Enabling lower operating voltages for battery-powered devices.
Chemical Reactivity & Bioactivity[6][7][8]
The "Warhead" Mechanism (Protease Inhibition)
In drug discovery, the 2-cyano group acts as an electrophilic trap for catalytic cysteine residues in enzymes.
-
Mechanism: The nucleophilic thiol (-SH) of the cysteine attacks the nitrile carbon, forming a reversible thioimidate adduct.
-
Selectivity: The 5-alkyl group occupies the hydrophobic S2 pocket of the enzyme (e.g., Cathepsin K), conferring selectivity over other proteases.
Hydrolysis Sensitivity
Researchers must handle these compounds under anhydrous conditions.
-
Acidic Hydrolysis: Converts 2-CN
2-COOH (Carboxylic acid). -
Basic Hydrolysis: Converts 2-CN
2-CONH₂ (Carboxamide). -
Storage Protocol: Store under Argon at -20°C to prevent atmospheric moisture hydrolysis.
References
-
Synthesis of 2-Cyanopyrimidines via Sulfone Displacement
-
Liquid Crystal Properties of Pyrimidines
- Title: "Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls (Comparison Reference)"
- Source: Indian Academy of Sciences
-
URL:[Link]
-
Bioactivity (Cysteine Protease Inhibitors)
- Title: "Electrophilicity of pyrimidine-2-carbonitrile deriv
- Source: Chemical Research in Toxicology (PubMed)
-
URL:[Link]
- General Reactivity & Structure: Title: "Theoretical studies on the electronic structure of pyrimidines" Source: BenchChem Applic
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 2-Cyano-5-tert-butylpyrimidine
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-cyano-5-tert-butylpyrimidine (also known as 5-tert-butylpyrimidine-2-carbonitrile).
Executive Summary
2-cyano-5-tert-butylpyrimidine is a functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structure combines an electron-deficient pyrimidine core with a lipophilic tert-butyl group and a reactive nitrile moiety. This unique amphiphilic architecture dictates a specific solubility profile: while the pyrimidine-nitrile core imparts polarity, the bulky tert-butyl group significantly enhances solubility in non-polar and aprotic organic solvents, distinguishing it from its more polar parent, 2-cyanopyrimidine.
Key Chemical Identifiers:
-
IUPAC Name: 5-tert-butylpyrimidine-2-carbonitrile
-
Molecular Formula: C
H N -
Molecular Weight: 161.21 g/mol
-
InChIKey: WWQHSOGSRGBKJL-UHFFFAOYSA-N[1]
Physicochemical Profile & Solubility Mechanism[2][3]
To understand the solubility behavior of this molecule, one must analyze the competing forces within its structure.
Structural Analysis[4]
-
The Pyrimidine Core (Polar): The nitrogen atoms in the ring create a dipole and accept hydrogen bonds, promoting solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.
-
The Cyano Group (Electron-Withdrawing): Located at the 2-position, the nitrile group strongly withdraws electrons, increasing the electrophilicity of the ring. This increases the dipole moment but does not significantly aid solubility in non-polar alkanes.
-
The tert-Butyl Group (Lipophilic): This is the solubility "driver." The bulky, hydrophobic tert-butyl group at the 5-position disrupts crystal packing (lowering lattice energy relative to planar analogs) and provides a "greasy" handle, facilitating solvation in chlorinated solvents, ethers, and aromatics.
Predicted Solubility Classes
Based on Structure-Activity Relationship (SAR) analysis of substituted pyrimidines, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match for the molecule's moderate polarity and lipophilic bulk. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High | Dipole-dipole interactions stabilize the core; alkyl chains solvate the t-butyl group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong solvation of the electron-deficient aromatic ring. |
| Aromatic | Toluene, Xylene | Moderate to High | |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but less so than in DCM due to the hydrophobic t-butyl penalty in protic media. |
| Alkanes | Hexane, Heptane | Low to Moderate | The t-butyl group aids dissolution, but the polar nitrile/pyrimidine core resists pure non-polar environments. |
| Water | Water, Aqueous Buffers | Very Low | The lipophilic t-butyl group overrides the polarity of the nitrogen atoms. |
Solvent Selection Strategy
The choice of solvent depends heavily on the intended operational phase: Reaction vs. Purification .
Decision Tree for Solvent Selection
The following diagram illustrates the logical flow for selecting the optimal solvent based on the process requirement.
Caption: Logical decision tree for solvent selection based on chemical application (Reaction vs. Purification).
Experimental Protocols
Protocol: Gravimetric Solubility Determination
This protocol provides a self-validating method to determine the exact saturation limit (mg/mL) in any target solvent.
Reagents & Equipment:
-
Target Solvent (HPLC Grade)
-
2-cyano-5-tert-butylpyrimidine (Solid)
-
Temperature-controlled shaker or water bath
-
0.45 µm PTFE Syringe Filter
-
Precision Balance (0.01 mg resolution)
Step-by-Step Methodology:
-
Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid remains visible throughout; if all dissolves, add more solid.
-
Filtration: Filter the suspension through a pre-warmed 0.45 µm PTFE filter into a tared vessel. Note: Pre-warming prevents precipitation during filtration.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
-
Calculation:
Protocol: Visual Solubility Screening (Quick Pass)
For rapid solvent selection during process development.
-
Place 10 mg of compound in a clear glass vial.
-
Add solvent in 100 µL increments (10 volumes relative to weight).
-
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution.
-
< 100 µL (10 vol) = High Solubility (>100 mg/mL)
-
100–500 µL (10–50 vol) = Moderate Solubility (20–100 mg/mL)
-
1000 µL (100 vol) = Low Solubility (<10 mg/mL)
-
Reactivity & Stability Considerations
Hydrolytic Instability
The 2-cyano group is activated by the electron-deficient pyrimidine ring.
-
Risk: In the presence of strong acids or bases and water, the nitrile can hydrolyze to the primary amide and subsequently to the carboxylic acid.
-
Mitigation: Use anhydrous solvents (DCM, THF) for reactions not intended to hydrolyze the nitrile. Store the compound in a desiccator.
Nucleophilic Susceptibility
The 4 and 6 positions of the pyrimidine ring are electrophilic.
-
Solvent Implication: Avoid using nucleophilic solvents (e.g., primary alcohols like methanol) at high temperatures (>60°C) for extended periods, as slow methoxylation (displacing a hydride or other leaving group if present) could theoretically occur, although the tert-butyl group provides some steric protection.
References
-
Synthesis and Properties of 2-Cyanopyrimidines Source: MDPI (Molbank) Context: Describes the synthesis and solubility characteristics of substituted 2-cyanopyrimidines, establishing the baseline for solubility in chlorinated and polar aprotic solvents. URL:[Link][2][3][4]
-
Solubilization via tert-Butyl Substitution Source: ResearchGate (Synthesis Journal) Context: Details the specific effect of tert-butyl groups on the solubility of pyridine/pyrimidine ligands, confirming the mechanism of enhanced lipophilicity in organic solvents. URL:[Link]
-
Solubility of Pyrimidine Derivatives Source: World Scientific News Context: Experimental data correlating temperature and solvent polarity to the solubility of pyrimidine derivatives. URL:[Link]
Sources
Methodological & Application
Precision Protocol: Palladium-Catalyzed Cyanation of 5-tert-butyl-2-halopyrimidines
Executive Summary & Strategic Rationale
Objective: Synthesize 5-tert-butylpyrimidine-2-carbonitrile from 5-tert-butyl-2-chloropyrimidine (or bromide) via Palladium-catalyzed cross-coupling.
Context: The 2-cyanopyrimidine motif is a high-value pharmacophore in medicinal chemistry (e.g., kinase inhibitors like Janus kinase antagonists). While 2-halopyrimidines are electron-deficient and theoretically susceptible to SNAr cyanation, the transition-metal-catalyzed approach is preferred in drug development. It avoids the harsh basic conditions of SNAr that can degrade sensitive functional groups and offers superior reproducibility on scale.
The Engineering of the Reaction: This protocol utilizes the Pd(0)/dppf catalytic system with Zinc Cyanide (Zn(CN)₂) .[1] This combination is not arbitrary; it is a specific engineering solution to the "Cyanide Poisoning" problem.
-
The Problem: Cyanide anions (
) are strong -donors. In high concentrations, they displace phosphine ligands from the Palladium center, forming stable, catalytically inactive species like . -
The Solution (Zn(CN)₂): Unlike NaCN or KCN, Zinc Cyanide is sparingly soluble in organic solvents (DMF/DMA). It functions as a "slow-release" reservoir. As the catalytic cycle consumes cyanide, more Zn(CN)₂ dissolves, maintaining the concentration just high enough for transmetallation but low enough to prevent catalyst sequestration.
-
The Ligand (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has a large bite angle (~99°). This geometric strain accelerates the rate-determining step of reductive elimination , forcing the formation of the Ar-CN bond before the complex can decompose or be poisoned.
Reaction Mechanism & Pathway Visualization
The reaction follows a Pd(0)/Pd(II) catalytic cycle. The critical deviation from standard cross-couplings is the transmetallation step, which relies on the equilibrium solubility of Zn(CN)₂.
Figure 1: Catalytic cycle highlighting the critical balance between transmetallation and irreversible catalyst poisoning.
Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |
| 5-tert-butyl-2-chloropyrimidine | 170.64 | 1.0 | Substrate | Purity >97% essential |
| Zn(CN)₂ | 117.44 | 0.6 - 0.7 | Cyanide Source | HIGH TOXICITY . Fine powder. |
| Pd₂(dba)₃ | 915.72 | 0.025 (5 mol% Pd) | Pre-catalyst | Air sensitive; store in freezer. |
| dppf | 554.38 | 0.06 | Ligand | 1:1.2 ratio relative to Pd atoms. |
| Zn Dust (Optional) | 65.38 | 0.1 | Scavenger | Activates Pd(II) to Pd(0). |
| DMF (Dimethylformamide) | - | 0.2 - 0.5 M | Solvent | Anhydrous, degassed (Sparged with N₂). |
Step-by-Step Methodology
Safety Pre-requisite:
-
DANGER: This reaction involves Cyanide. All operations must be performed in a well-ventilated fume hood.
-
Quench Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or saturated Sodium Bicarbonate with H₂O₂ to neutralize cyanide waste immediately.
Procedure:
-
Catalyst Pre-complexation (Recommended for reproducibility):
-
In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and dppf (33 mg, 0.06 mmol) in anhydrous DMF (2 mL).
-
Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from dark purple/red to an orange/brown color, indicating the formation of the active [Pd(dppf)] species.
-
-
Reaction Assembly:
-
To a dry reaction vessel (pressure tube or round-bottom flask with condenser), add 5-tert-butyl-2-chloropyrimidine (170 mg, 1.0 mmol).
-
Add Zn(CN)₂ (70 mg, 0.6 mmol). Note: Weighing Zn(CN)₂ requires an analytical balance inside a hood or a localized exhaust.
-
(Optional) Add Zn dust (6.5 mg, 0.1 mmol). This helps reduce any oxidized Pd(II) back to Pd(0) during the reaction.[2]
-
-
Initiation:
-
Add the remaining DMF (3 mL) to the reaction vessel.
-
Transfer the pre-formed catalyst solution (from Step 1) into the reaction vessel via syringe. Total solvent volume ~5 mL (0.2 M concentration).
-
Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen.
-
-
Heating:
-
Seal the vessel and heat to 100–120 °C .
-
Why this temp? Chloropyrimidines are less reactive than iodides; energy is required for oxidative addition. However, >130 °C increases the risk of ligand dissociation and poisoning.
-
Monitor by LC-MS or TLC (typically 2–5 hours). Look for the disappearance of the starting chloride (Rt shift) and the appearance of the nitrile (M+1 = 162.1).
-
-
Workup (Cyanide Destruction):
-
CRITICAL STEP: Dilute the reaction mixture with Ethyl Acetate (20 mL) and pour into a beaker containing 10% aqueous FeSO₄ or dilute bleach . Stir for 30 minutes. This converts free cyanide into non-toxic ferrocyanide or cyanate.
-
Filter the biphasic mixture through a pad of Celite to remove Zinc solids.
-
Wash the organic layer with Water (2x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0% -> 20%). The product is typically a white crystalline solid.
-
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure DMF is rigorously degassed. Oxygen kills Pd(0). Add 10 mol% Zn dust to regenerate Pd(0). |
| Stalled Reaction (~50%) | Catalyst Poisoning | The concentration of free CN⁻ became too high. Do not add more Zn(CN)₂. Instead, add fresh catalyst (Pd/dppf) solution. |
| Black Precipitate | Pd Aggregation ("Pd Black") | Ligand instability. Ensure dppf is high quality. Lower temperature to 100 °C and extend time. |
| Hydrolysis Product (Amide) | Wet Solvent | Water in DMF hydrolyzes the nitrile to the primary amide (R-CONH₂) at high temp. Use fresh anhydrous DMF. |
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link
-
Pfizer Inc. (2010). Process for the preparation of Pyrimidine Derivatives. WO2010032200.[5] (See Example 1 for dppf/Zn(CN)₂ protocol on pyrimidine scale-up). Link
-
Maligres, P. E., et al. (2004). Cyanation of Aryl Chlorides with Zn(CN)2 Catalyzed by a Pd/Ligand System: Synthesis of Pharmaceutical Intermediates. Tetrahedron Letters, 45(52), 9607-9610. Link
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. Pd Catalyzed Cyanation [commonorganicchemistry.com]
Procedure for nucleophilic substitution of 2-methylsulfonylpyrimidine with cyanide
Abstract
This application note details a robust, metal-free protocol for the synthesis of 2-cyanopyrimidine (pyrimidine-2-carbonitrile) via nucleophilic aromatic substitution (
Scientific Rationale & Mechanism
Why Sulfone?
The choice of the methylsulfonyl (
-
Electronic Activation: The sulfonyl group is a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrimidine ring and making the C-2 position highly susceptible to nucleophilic attack.
-
Leaving Group Ability: The sulfinate anion (
) is an excellent leaving group, often superior to chloride in reactions on electron-deficient heterocycles. -
Regioselectivity: In poly-functionalized pyrimidines, the sulfone at the 2-position can be displaced selectively over halides at the 4- or 6-positions under mild conditions.
Mechanism: Pathway
The reaction proceeds via a classic addition-elimination mechanism (
Figure 1: Mechanistic pathway of the
Critical Safety Protocol: Cyanide Handling
WARNING: Cyanide salts and HCN gas are rapidly fatal.[1][2] This protocol must be executed in a certified chemical fume hood by trained personnel.
Engineering Controls & PPE[2]
-
Ventilation: Work exclusively in a fume hood with a face velocity >100 fpm.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving is mandatory.[3] Inner layer: Nitrile; Outer layer: Long-cuff Neoprene or Butyl rubber.
-
Eye/Face: Chemical splash goggles AND a full-face shield.
-
Body: Lab coat buttoned to the neck; chemical-resistant apron recommended.
-
Emergency Preparedness
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.
-
Buddy System: Never work alone with cyanide.[2][4] Inform a colleague of your specific activity.[4]
-
Detection: Use a portable HCN monitor if available.
Waste Management[1]
-
Quenching Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH. This oxidizes cyanide to cyanate (OCN-), which is significantly less toxic.
-
Never add acid to cyanide waste.
Experimental Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Methylsulfonylpyrimidine | 158.18 | 1.0 | Substrate |
| Sodium Cyanide (NaCN) | 49.01 | 1.1 - 1.2 | Nucleophile |
| DMSO (Anhydrous) | - | Solvent (5-10 vol) | Medium |
| Ethyl Acetate | - | - | Extraction |
| Bleach (10%) | - | - | Quench |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Charge the RBF with 2-methylsulfonylpyrimidine (1.58 g, 10.0 mmol).
-
Add anhydrous DMSO (15 mL). Stir until fully dissolved.
-
Note: DMSO is preferred over DMF or MeCN for its ability to solvate the cyanide cation, increasing the nucleophilicity of the naked cyanide anion.
-
Step 2: Cyanide Addition
-
Carefully weigh NaCN (0.54 g, 11.0 mmol, 1.1 equiv) in a tared vial inside the fume hood.
-
Add the solid NaCN to the reaction mixture in one portion.
-
Seal the flask with a septum and insert a nitrogen balloon (optional but recommended to exclude moisture).
Step 3: Reaction Monitoring
-
Stir the mixture at 20–25°C (Ambient Temperature) .
-
Insight: Unlike chloropyrimidines which may require heating (60-80°C) or DABCO catalysis, the sulfone reacts rapidly at room temperature.
-
-
Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Full conversion is typically observed within 1 to 2 hours .
-
Observation: The starting material (
) will disappear, and the product ( ) will appear.
-
Step 4: Quenching and Workup (CRITICAL)
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 20 mL of water.
-
Caution: Exothermic.
-
-
Pour the mixture into a separatory funnel containing 50 mL of Ethyl Acetate .
-
Extract the aqueous layer.
-
Cyanide Waste: Drain the aqueous layer (containing excess NaCN and sodium methanesulfinate) directly into the Bleach Quenching Solution (pH > 10). Let it stand for 24 hours before disposal.
-
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMSO.
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
The crude residue is often pure enough for subsequent steps.
-
If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexanes) or recrystallization from Ethanol/Water.
-
Yield Expectation: 85-95% as a white to off-white solid.
Workflow Visualization
Figure 2: Operational workflow for the cyanation protocol, highlighting critical waste management steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Wet NaCN or DMSO | Use fresh, anhydrous DMSO and dry NaCN. Water retards the nucleophilicity of CN-. |
| Hydrolysis Product (Amide) | High water content or pH | Ensure reagents are dry. Avoid acidic conditions.[1][2][3] Keep reaction time short. |
| Low Yield | Product lost in aqueous layer | 2-Cyanopyrimidine has moderate water solubility. Perform multiple extractions with EtOAc or DCM. |
| Dark Reaction Mixture | Polymerization of cyanide | Reduce temperature to 0-10°C if darkening occurs rapidly. |
References
-
Synthesis of 2-Cyanopyrimidines via Sulfone Displacement
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
-
Source:
-
Process for the Preparation of Pyrimidine Derivatives (Bosentan Intermedi
- European Patent EP0841326B1. (1998).
-
Source:
-
Safety Guidelines for Cyanide Compounds
- Stanford University Environmental Health & Safety.
-
Source:
-
Nucleophilic Substitution Mechanisms
- Clark, J. The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions. Chemguide.
-
Source:
Sources
Application Note: 5-(tert-Butyl)pyrimidine-2-carbonitrile as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
5-(tert-Butyl)pyrimidine-2-carbonitrile represents a "privileged scaffold" in modern drug discovery. Its value lies in the synergistic combination of the 5-position tert-butyl group —which provides metabolic stability and fills hydrophobic pockets (e.g., in kinase domains)—and the 2-position nitrile , a versatile "warhead precursor" capable of transformation into amidines, amines, acids, or heterocycles. This guide details the handling, reactivity, and specific protocols for converting this intermediate into high-value pharmaceutical building blocks.
Chemical Profile & Structural Logic[1]
The "Anchor and Hook" Strategy
This molecule functions effectively through two distinct chemical zones:
-
The Hydrophobic Anchor (5-tert-butyl):
-
Function: Acts as a bioisostere for phenyl or isopropyl groups but with greater metabolic stability (blocking oxidation at the 5-position).
-
Binding: Optimized for Van der Waals interactions within the hydrophobic selectivity pockets of enzymes (e.g., the Gatekeeper residue in kinases or the S1 pocket in proteases).
-
-
The Reactive Hook (2-cyano):
-
Function: The nitrile is electron-deficient due to the adjacent pyrimidine nitrogens, making it highly susceptible to nucleophilic attack. This reactivity must be managed carefully to avoid premature hydrolysis.
-
Physical Properties (Calculated)
| Property | Value | Relevance |
| Formula | C9H11N3 | -- |
| MW | 161.20 g/mol | Fragment-based drug design (Low MW) |
| LogP | ~2.3 | Good membrane permeability |
| PSA | ~38 Ų | Polar Surface Area suitable for CNS penetration |
| Appearance | White to off-white solid | Easy handling compared to oils |
Reaction Landscape: Divergent Synthesis
The 2-cyano group serves as a gateway to multiple pharmacophores. The diagram below illustrates the primary synthetic pathways accessible from this intermediate.
Figure 1: Divergent synthetic pathways from the nitrile intermediate. The Pinner reaction (Red) and Reduction (Yellow) are the most common high-value transformations.
Primary Protocol: Amidine Synthesis (Pinner Reaction)[2][3]
Context: Amidines are critical pharmacophores in serine protease inhibitors (e.g., Thrombin, Factor Xa) where they bind to Aspartate residues in the active site. The electron-deficient nature of the pyrimidine ring makes the Pinner reaction the preferred method over direct nucleophilic addition.
Reagents & Equipment[2]
-
Substrate: 5-(tert-Butyl)pyrimidine-2-carbonitrile (1.0 eq)
-
Solvent: Anhydrous Ethanol or Methanol (Must be <0.05% water)
-
Reagent: Hydrogen Chloride (gas) or Acetyl Chloride (to generate HCl in situ)
-
Ammonia Source: Methanolic Ammonia (7N) or Ammonium Carbonate
-
Equipment: Flame-dried glassware, inert gas (Ar/N2) line.
Step-by-Step Protocol
Step 1: Formation of the Imidate Salt (Pinner Salt) [1]
-
Dissolve 10 mmol of 5-(tert-Butyl)pyrimidine-2-carbonitrile in 20 mL of anhydrous ethanol.
-
Expert Note: Moisture is the enemy here. Water will hydrolyze the intermediate imidate to an ester (Pinner cleavage), ruining the yield.
-
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Alternatively, add Acetyl Chloride (3.0 eq) dropwise (exothermic!) to generate anhydrous HCl.
-
Seal the vessel and stir at 0°C to Room Temperature (RT) for 12–16 hours.
-
Validation: Monitor by TLC or IR. The nitrile peak (~2230 cm⁻¹) should disappear.
-
Precipitate the imidate hydrochloride salt by adding cold anhydrous ether. Filter and dry under vacuum (or carry forward as a solution if unstable).
Step 2: Conversion to Amidine
-
Re-suspend the imidate salt in anhydrous ethanol (10 mL).
-
Cool to 0°C.
-
Add 7N Ammonia in Methanol (5.0 eq) or solid Ammonium Carbonate (3.0 eq).
-
Stir at RT for 4–6 hours.
-
Workup: Concentrate the solvent under reduced pressure. The residue is the amidine hydrochloride.
-
Purification: Recrystallize from EtOH/Ether or convert to free base using basic resin if necessary.
Figure 2: Workflow for the Pinner Synthesis. Critical Quality Control (QC) gates are highlighted to prevent hydrolysis side-reactions.
Secondary Protocol: Nitrile Reduction[4][5][6]
Context: Reducing the nitrile to a primary amine (-CH₂NH₂) creates a "linker" handle, allowing the pyrimidine headgroup to be attached to other scaffolds via amide coupling or reductive amination.
Method Comparison Table
| Method | Reagents | Yield Potential | Selectivity | Expert Recommendation |
| Hydrogenation | H₂ (50 psi), Raney Nickel, MeOH/NH₃ | High (>90%) | High | Preferred. Scalable and clean. NH₃ prevents secondary amine formation.[2] |
| Hydride Reduction | LAH (Lithium Aluminum Hydride), THF | Moderate (60-80%) | Low | Avoid. Pyrimidine ring is electron-deficient and prone to reduction/opening by strong hydrides. |
| Borane Reduction | BH₃[2]·THF or BH₃·DMS | Good (80-85%) | Moderate | Good alternative if hydrogenation equipment is unavailable. |
Recommended Protocol: Catalytic Hydrogenation
-
Setup: Parr shaker or Autoclave.
-
Mix: Dissolve Nitrile (1 eq) in Methanol. Add 10% v/v Aqueous Ammonia (crucial to suppress dimer formation).
-
Catalyst: Add Raney Nickel (20 wt% of substrate) or 10% Pd/C.
-
Reaction: Pressurize to 40-50 psi H₂. Shake at RT for 6 hours.
-
Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[1]
Safety & Handling Guidelines
-
Hazard Identification:
-
Specific Reactivity:
-
Acid Sensitivity: In the presence of water and strong acid, the nitrile will hydrolyze to the amide (exothermic).
-
Raney Nickel: If used for reduction, keep wet at all times. Dry Raney Ni ignites in air.
-
References
-
Pinner Reaction Mechanisms
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
-
-
Pyrimidine Scaffolds in Drug Design
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Chapter on Pyrimidines).
-
-
Reduction of Nitriles
-
General Safety for Pyrimidine Nitriles
-
PubChem Compound Summary for 2-Cyanopyrimidine derivatives.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US7364882B1 - Enzymatic reduction of a nitrile containing compound to the corresponding amine - Google Patents [patents.google.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Note: Hydrolysis of 5-(tert-Butyl)pyrimidine-2-carbonitrile to Carboxylic Acid
Executive Summary
The conversion of 5-(tert-butyl)pyrimidine-2-carbonitrile to its corresponding carboxylic acid represents a classic yet deceptive challenge in heterocyclic chemistry. While nitrile hydrolysis is a standard transformation, the pyrimidine-2-carboxylic acid motif is inherently unstable.
This Application Note provides a validated protocol to navigate the specific instability of this moiety: thermal decarboxylation . Unlike benzene derivatives, pyrimidine-2-carboxylic acids are prone to spontaneous loss of
Scientific Background & Mechanistic Logic
The Challenge: Decarboxylation Instability
The target molecule contains a carboxylic acid at the C2 position of a 1,3-diazine ring. This structural feature creates a unique instability. Upon protonation of the ring nitrogens (which occurs readily in acidic media), the molecule can form a zwitterionic intermediate. This intermediate facilitates the extrusion of carbon dioxide to generate a transient ylide, which rapidly protonates to form the decarboxylated parent heterocycle (5-tert-butylpyrimidine).
Key Insight: The rate of decarboxylation is pH-dependent.[1][2] It is negligible for the carboxylate salt (anionic form) but accelerates dramatically for the free acid, especially when the ring is protonated (pH < 1). Therefore, basic hydrolysis is the superior method, provided the workup is carefully controlled.
The Solution: Base-Mediated Hydrolysis
We utilize a base-catalyzed mechanism where the hydroxide ion attacks the nitrile carbon.[3] The reaction proceeds through an imidate intermediate to the amide, and finally to the carboxylate salt.[3]
-
Solvent System: The 5-tert-butyl group renders the substrate lipophilic. A biphasic or pure aqueous system will result in slow kinetics. A Water/Ethanol or Water/THF co-solvent system is strictly required to ensure homogeneity.
-
Base Selection: Potassium Hydroxide (
) is preferred over due to the generally higher solubility of potassium carboxylates in organic co-solvents, preventing premature precipitation of intermediates.
Visualization: Reaction Pathways
The following diagram illustrates the desired hydrolysis pathway versus the competing decarboxylation trap.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| 5-(t-Butyl)pyrimidine-2-carbonitrile | 1.0 | Substrate |
| Potassium Hydroxide (KOH) | 2.5 - 3.0 | Reagent / Catalyst |
| Ethanol (95%) | 10 Vol | Solvent (Solubility) |
| Water (Deionized) | 5 Vol | Solvent (Reagent source) |
| 2M HCl | As req. | Acidification (Careful addition) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask with 5-(tert-butyl)pyrimidine-2-carbonitrile (1.0 equiv).
-
Add Ethanol (10 volumes relative to mass of substrate). Stir to dissolve.
-
Note: If the substrate does not fully dissolve, mild warming (
) is acceptable.
-
-
Dissolve KOH (3.0 equiv) in Water (5 volumes).
-
Add the aqueous KOH solution to the ethanolic substrate solution.
Step 2: Hydrolysis[4]
-
Heat the mixture to Reflux (
) with vigorous stirring. -
Monitor: Check reaction progress via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane) every 60 minutes.
-
Endpoint: Disappearance of the nitrile peak and the transient amide intermediate. Typical time: 2–4 hours .
-
Caution: Do not extend reflux unnecessarily once the amide is consumed to minimize thermal stress.
-
Step 3: Workup & Isolation (CRITICAL)
-
Cooling: Cool the reaction mixture to
using an ice bath.-
Why? Low temperature stabilizes the free acid during generation.
-
-
Concentration (Optional): If ethanol volume is high, partially concentrate under reduced pressure at
to remove bulk ethanol. Do not evaporate to dryness. -
Acidification: While stirring at
, dropwise add 2M HCl .-
Target pH: Adjust pH to 3.0 -- 4.0 .
-
Warning: Do NOT overshoot to pH 1. Strongly acidic conditions accelerate decarboxylation.
-
-
Extraction: Immediately extract the aqueous slurry with Ethyl Acetate (
Vol) or Dichloromethane .-
Note: The product is moderately soluble in organics due to the tert-butyl group.
-
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo at .-
Storage: Store the resulting solid at
.
-
Workflow Diagram: Isolation Strategy
Analytical Quality Control
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 10%
90% Acetonitrile in Water (+0.1% Formic Acid). -
Detection: UV at 254 nm.
-
Expectation:
-
Nitrile (
High) -
Amide Intermediate (
Medium) -
Acid Product (
Low/Medium) -- Note: The acid peak may tail slightly.
-
NMR Validation ( -DMSO)
-
Proton NMR:
-
Look for the disappearance of the aromatic protons associated with the nitrile precursor.
-
Confirm the integrity of the tert-butyl singlet (
ppm). -
Broad singlet at
ppm indicates the proton (may be exchanged/invisible depending on water content).
-
-
Carbon NMR:
-
Crucial: Disappearance of the Nitrile carbon (
ppm). -
Appearance of the Carboxyl carbon (
ppm).
-
Troubleshooting & FAQ
Q: My yield is low, and I see a new non-polar spot on TLC.
A: You likely experienced decarboxylation. This forms 5-(tert-butyl)pyrimidine, which is less polar than the acid. Ensure your acidification step was kept cold (
Q: Can I use acid hydrolysis (e.g.,
Q: The reaction stalled at the amide intermediate. A: This is common if the ethanol concentration is too high (lowering the boiling point and water activity). Add more water (up to 1:1 ratio with EtOH) and increase the temperature slightly, or switch to ethylene glycol/water for higher temperatures (but watch for decarboxylation!).
References
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.[1] Canadian Journal of Chemistry, 55(13), 2478–2484. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles to Carboxylic Acids.[4][5][6][7][8][9][10][11] [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Application Note: 5-(tert-Butyl)pyrimidine-2-carbonitrile in the Design of Targeted Kinase Inhibitors
Executive Summary
The development of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to the highly conserved ATP-binding pocket while exploiting unique structural features of the target kinase. 5-(tert-Butyl)pyrimidine-2-carbonitrile has emerged as a privileged building block in modern medicinal chemistry [1]. By integrating a hinge-binding pyrimidine core, a sterically demanding lipophilic tert-butyl group, and a versatile carbonitrile moiety, this intermediate enables the design of both highly potent non-covalent inhibitors (e.g., against PI3K and VEGFR-2) and targeted covalent inhibitors (TCIs) (e.g., against BTK and EGFR).
This application note provides an in-depth mechanistic rationale for utilizing this scaffold, supported by quantitative data and self-validating experimental protocols designed for drug development professionals.
Mechanistic Rationale: The Tripartite Advantage
The utility of 5-(tert-butyl)pyrimidine-2-carbonitrile stems from the distinct, synergistic roles of its three structural components:
-
The Pyrimidine Core (Hinge Binder): The pyrimidine ring mimics the adenine moiety of ATP. It acts as the primary anchor, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This interaction is foundational for establishing baseline affinity [3].
-
The C5 tert-Butyl Group (Selectivity Vector): The tert-butyl group acts as a bulky, highly lipophilic vector. Causality: This group is strategically positioned to project into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. By filling this pocket, it displaces high-energy, uncoordinated water molecules. This drives binding affinity through the hydrophobic effect and drastically improves selectivity against off-target kinases that possess smaller, more restrictive pockets [1].
-
The C2 Carbonitrile Group (Dual-Action Warhead/Acceptor): Depending on the target, the nitrile group serves two distinct functions:
-
Non-Covalent Acceptor: In targets like VEGFR-2, the nitrogen lone pair acts as a strong hydrogen bond acceptor, interacting with conserved water networks or polar side chains [3].
-
Covalent Warhead: In targeted covalent inhibitors (TCIs), the electron-deficient nitrile carbon acts as a mild electrophile. Causality: Unlike highly reactive acrylamides (which can cause off-target toxicity via indiscriminate reactivity), nitriles react selectively with active-site nucleophiles (e.g., Cys481 in BTK) to form reversible thioimidate adducts. This enhances target residence time while minimizing permanent off-target modification[2, 4].
-
Logical mechanism of targeted covalent inhibition via nitrile-cysteine interaction.
Quantitative Profiling of Target Kinases
When functionalized into lead compounds, the 5-(tert-butyl)pyrimidine-2-carbonitrile scaffold exhibits distinct pharmacological profiles depending on the target kinase architecture. The table below summarizes the expected quantitative parameters and binding modes across major oncology targets.
| Kinase Target | Structural Role of Scaffold | Primary Binding Mode | Typical IC₅₀ Range | Off-Target Liability Profile |
| PI3Kα | Hinge binder + Hydrophobic pocket fill | Non-covalent / Cryptic pocket | 10 - 50 nM | Low |
| VEGFR-2 | Hinge binder + H-bond acceptor | Non-covalent | 5 - 20 nM | Moderate (Monitor hERG) |
| BTK | Reversible Warhead (Cys481) | Targeted Reversible Covalent | 1 - 10 nM | Low (TCI driven) |
| EGFR (T790M) | Irreversible/Reversible Warhead (Cys797) | Targeted Covalent | < 5 nM | Low (Mutant selective) |
Self-Validating Experimental Protocols
To ensure rigorous validation of inhibitors derived from this scaffold, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, explaining why specific techniques are chosen.
Experimental workflow for validating pyrimidine-2-carbonitrile kinase inhibitors.
Protocol A: Time-Dependent TR-FRET Kinase Assay
Purpose: To determine the potency (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 384-well plate with serial dilutions of the pyrimidine-2-carbonitrile derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Pre-incubation: Add the target kinase (e.g., BTK or VEGFR-2) at a final concentration of 1 nM.
-
Critical Step: Incubate for varying time points (e.g., 10 min, 60 min, 120 min) at 25°C. A shift in
over time confirms a two-step binding mechanism ( followed by ).
-
-
Reaction Initiation: Add ATP (at the
of the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes. -
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
-
Self-Validation Checkpoint: Calculate the
at each pre-incubation time. If the decreases significantly from 10 min to 120 min, time-dependent covalent inhibition is validated. If it remains static, the inhibitor is acting purely non-covalently.
Protocol B: Intact Mass Spectrometry for Adduct Validation
Purpose: To directly confirm the formation of a covalent thioimidate bond between the carbonitrile warhead and the target cysteine [5].
Causality: Biochemical assays cannot definitively distinguish between exceptionally tight non-covalent binding and true covalent binding. Intact MS directly observes the physical mass shift (
Step-by-Step Methodology:
-
Incubation: Incubate 5 μM of recombinant kinase domain (e.g., BTK) with 50 μM of the inhibitor in MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.
-
Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unbound inhibitor and buffer salts.
-
LC-MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 analytical column. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes) to elute the intact protein.
-
Deconvolution: Use maximum entropy deconvolution software to convert the raw multiply-charged envelope into a zero-charge intact mass spectrum.
-
Self-Validation Checkpoint: Compare the mass of the apo-kinase to the treated kinase. A mass shift of exactly +[Inhibitor Mass] Da confirms a 1:1 covalent stoichiometry. If the adduct is highly reversible, the acidic conditions of the LC gradient may break the thioimidate bond; in such cases, native MS conditions (without acid) must be utilized.
References
- BenchChem. "5-(tert-Butyl)pyrimidine-2-carbonitrile | High-Quality Research Chemical". BenchChem Catalog.
- "Nitriles: an attractive approach to the development of covalent inhibitors". National Center for Biotechnology Information (PMC).
- Sisko, J. T., et al. "Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase". Bioorganic & Medicinal Chemistry Letters (PubMed).
- "Advances in reversible covalent kinase inhibitors". National Center for Biotechnology Information (PMC).
- "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story". Journal of Medicinal Chemistry (ACS Publications).
Application Note: Scalable Process Routes for 2-Cyano-5-tert-butylpyrimidine
This Application Note is designed as a comprehensive technical guide for Process Chemists and Chemical Engineers involved in the scale-up of 2-cyano-5-tert-butylpyrimidine . This scaffold is a critical intermediate in the synthesis of cathepsin K inhibitors (e.g., Odanacatib) and various kinase inhibitors.
Executive Summary
The introduction of a nitrile group at the C2 position of a 5-substituted pyrimidine ring is synthetically challenging due to the electron-deficient nature of the heteroaromatic core. While classical Sandmeyer reactions are inapplicable (due to the instability of 2-aminopyrimidine diazonium salts), Nucleophilic Aromatic Substitution (SNAr) remains the dominant strategy.
This guide details two scalable protocols:
-
Route A (The Sulfone Route): A high-purity, metal-free sequence utilizing 2-methylthiopyrimidine oxidation followed by cyanide displacement. Recommended for GMP campaigns requiring low metal residuals.
-
Route B (The Chloro-Palladium Route): A catalytic approach using Zn(CN)₂ and Pd(0). Recommended when 2-chloropyrimidine precursors are readily available.
Retrosynthetic Analysis & Pathway Logic
The tert-butyl group at C5 provides steric bulk that prevents nucleophilic attack at C4/C6, but the primary challenge is the C2 activation.
Strategic Logic
-
Why not direct cyanation? Pyrimidines are resistant to Friedel-Crafts type cyanation.
-
Why Sulfone (Route A)? The methylsulfonyl (-SO₂Me) group is a superior leaving group (nucleofuge) compared to chloride in SNAr reactions on pyrimidines, allowing for milder reaction conditions and higher conversion rates without transition metals.
-
Why Palladium (Route B)? If the 2-chloro precursor is used, uncatalyzed SNAr with NaCN requires forcing conditions (high heat, DMSO) which can degrade the tert-butyl group or cause ring opening. Pd-catalysis lowers the activation energy.
Pathway Visualization
Figure 1: Convergent synthetic pathways. Route A (Top) is preferred for purity; Route B (Bottom) is preferred for atom economy if chloride is available.
Detailed Protocols
Protocol A: The Sulfone Displacement Route (High Purity)
Target Scale: 100 g – 1 kg Mechanism: SNAr displacement of sulfone by cyanide.
Step 1: Ring Construction
-
Reagents: 3,3-dimethylbutyraldehyde (1.0 eq), DMF-DMA or Vilsmeier reagent (1.1 eq), S-methylisothiourea hemisulfate (1.1 eq), NaOMe (2.5 eq).
-
Procedure:
-
React 3,3-dimethylbutyraldehyde with Vilsmeier reagent (DMF/POCl₃) to form the vinamidinium salt.
-
Critical Control Point: Ensure temperature < 20°C during POCl₃ addition to prevent charring.
-
Add the salt to a suspension of S-methylisothiourea and NaOMe in MeOH. Reflux for 4–6 hours.
-
Workup: Concentrate MeOH, add water, extract with EtOAc.
-
Yield Expectation: >85% of 2-methylthio-5-tert-butylpyrimidine .[1]
-
Step 2: Oxidation to Sulfone
Note: mCPBA is hazardous on scale. We utilize a Tungstate-catalyzed oxidation.
-
Reagents: 2-methylthio-5-tert-butylpyrimidine (1.0 eq), Na₂WO₄·2H₂O (0.02 eq), 30% H₂O₂ (2.5 eq), Acidic buffer (pH 4–5).
-
Procedure:
-
Dissolve sulfide in Ethyl Acetate/Water mixture. Add catalyst.[2][3][4]
-
Slowly dose H₂O₂ maintaining Temp < 50°C (Exothermic!).
-
Stir until HPLC shows <0.5% sulfoxide intermediate.
-
Workup: Wash organic layer with NaHSO₃ (to quench peroxide) and NaHCO₃. Crystallize from Heptane/EtOAc.
-
Intermediate: 2-methylsulfonyl-5-tert-butylpyrimidine .
-
Step 3: Cyanation
-
Reagents: Sulfone intermediate (1.0 eq), NaCN (1.1 eq), DMSO (5 vol).
-
Procedure:
-
Dissolve sulfone in DMSO.
-
Add NaCN in one portion.
-
Stir at 20–25°C for 2–4 hours. Note: The reaction is fast due to the high reactivity of the sulfone.
-
Quench: Pour into water (exothermic). The product usually precipitates.
-
Filtration: Filter the solid, wash copiously with water to remove cyanide salts.
-
Safety: All aqueous waste must be treated with bleach (NaOCl) to pH >10 to destroy cyanide before disposal.
-
Protocol B: The Pd-Catalyzed Cyanation (Atom Economy)
Target Scale: 100 g Substrate: 2-Chloro-5-tert-butylpyrimidine
Methodology
This route avoids the use of free cyanide gas potential but requires heavy metal removal.
-
Reagents:
-
2-Chloro-5-tert-butylpyrimidine (1.0 eq)
-
Zn(CN)₂ (0.6 eq) – Zinc cyanide is less hygroscopic and safer than NaCN.
-
Pd₂(dba)₃ (1 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%)
-
Zn powder (10 mol%) – activates the catalyst.
-
Solvent: DMAc (Dimethylacetamide) or NMP.
-
-
Step-by-Step:
-
Deoxygenation: Sparge solvent with N₂ for 30 mins. Oxygen poisons the Pd(0) species.
-
Loading: Charge reactor with substrate, Zn(CN)₂, Pd source, ligand, and Zn powder.
-
Heating: Heat to 110–120°C. Monitor by HPLC (approx. 3–6 hours).
-
Workup:
-
Cool to room temp.[5]
-
Dilute with EtOAc.
-
Quench: Add 10% NH₄OH or ethylenediamine solution. Crucial: This complexes the Zinc and Palladium, preventing them from contaminating the product.
-
Wash organic layer with brine.
-
Pass through a pad of Silica/Celite to remove residual Pd black.
-
-
Quantitative Comparison of Routes
| Feature | Route A (Sulfone) | Route B (Pd-Catalyzed) |
| Overall Yield | 75–80% | 85–90% |
| Cost of Goods | Low (Cheap reagents) | High (Pd Catalyst, Ligands) |
| Safety Profile | Moderate (NaCN handling) | High (Zn(CN)₂ is stable solid) |
| Purification | Crystallization (High Purity) | Requires metal scavenging |
| Scalability | Excellent (Metric Tonne proven) | Good (Reactor fouling issues) |
Analytical Specifications
To validate the protocol, the isolated 2-cyano-5-tert-butylpyrimidine must meet these criteria:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (UV 254 nm) | > 99.0% area |
| Identity | ¹H NMR (CDCl₃) | δ 1.38 (s, 9H), 8.85 (s, 2H) |
| Identity | ¹³C NMR | Distinct nitrile peak ~115-117 ppm |
| Residual Cyanide | Ion Chromatography | < 10 ppm |
| Residual Pd | ICP-MS | < 20 ppm (if Route B used) |
Safety & Waste Management (Critical)
Cyanide Destruction Protocol
Regardless of the route, cyanide waste streams are lethal.
-
Segregation: Keep cyanide waste separate from acidic waste streams to prevent HCN evolution.
-
Detoxification: Treat aqueous waste with 10-15% Sodium Hypochlorite (Bleach) at pH > 10.
-
Reaction:
-
Allow to stand for 24 hours. Check for excess oxidant (Starch-Iodide paper) and absence of cyanide (Prussian Blue test).
-
Process Safety Diagram
Figure 2: Mandatory cyanide waste treatment workflow.
References
-
Process Chemistry of 2-Cyanopyrimidines: Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- Industrial Synthesis Patent (Sulfone Route)
- Preparation of 2-t-butyl-5-hydroxypyrimidine.
-
Palladium Catalyzed Cyanation Guide: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Cyanation of 5-tert-butyl-2-chloropyrimidine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cyanation of 5-tert-butyl-2-chloropyrimidine. Instead of a generic protocol, this resource provides a series of in-depth, troubleshooting-focused questions and answers to help you diagnose issues and rationally design high-yielding reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of 5-tert-butyl-2-chloropyrimidine. What are the most likely causes?
Low conversion is a common issue, often stemming from the deactivation of the palladium catalyst or suboptimal reaction parameters. The 2-chloro position on a pyrimidine ring can be challenging for oxidative addition, the first crucial step in the catalytic cycle.
Possible Causes & Solutions:
-
Catalyst Deactivation by Cyanide: This is the most frequent culprit.[1] Highly soluble cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN) can maintain a high concentration of free cyanide ions in solution, which irreversibly bind to and "poison" the palladium(0) catalytic species.[1][2]
-
Solution: Switch to a less soluble or slow-releasing cyanide source. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) are excellent alternatives.[2] Their low solubility in organic solvents ensures that the concentration of free cyanide remains too low to deactivate the catalyst but high enough for the transmetalation step to proceed.
-
-
Inefficient Catalyst System: The combination of palladium precursor and ligand may not be active enough for this specific substrate.
-
Solution: Employ a modern catalyst system known for its high activity with heteroaryl chlorides. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or t-BuXPhos are designed to accelerate the key steps of oxidative addition and reductive elimination.[2] They also form stable complexes that resist deactivation.
-
-
Poor Reagent Solubility: If the substrate or cyanide source is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.
-
Solution: Ensure you are using an appropriate solvent, typically a polar aprotic one like DMF, DMAc, or dioxane. For K₄[Fe(CN)₆], which can have poor solubility, adding a small amount of water or using a phase-transfer catalyst may be necessary.[2]
-
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) from start to finish. Degassing the solvent before use is highly recommended.
-
Q2: I'm forming the desired 5-tert-butyl-2-cyanopyrimidine, but I also see significant amounts of 5-tert-butyl-pyrimidine-2-carboxamide and the corresponding carboxylic acid. How do I prevent these hydrolysis byproducts?
The formation of amide and carboxylic acid impurities is a clear indication that your nitrile product is hydrolyzing under the reaction conditions.[2]
Causality and Prevention:
-
Primary Cause: Presence of Water: The nitrile group is susceptible to hydrolysis, a reaction catalyzed by acid or base in the presence of water. Even trace amounts of moisture in your solvent or on your glassware can lead to these side products.[2]
-
Preventative Measures:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool under an inert atmosphere or in a desiccator before use.
-
Inert Atmosphere: Running the reaction under argon or nitrogen helps exclude atmospheric moisture.[2]
-
-
-
Aggravating Factors: High Temperature & Prolonged Reaction Time: The rate of hydrolysis increases with both temperature and time.[2]
-
Optimization Strategies:
-
Monitor Reaction Progress: Use TLC, GC, or HPLC to track the consumption of the starting material. Work up the reaction as soon as the 5-tert-butyl-2-chloropyrimidine is consumed to minimize the product's exposure to the reaction conditions.
-
Temperature Optimization: Attempt to lower the reaction temperature. A more active catalyst system (see Q1) may allow for efficient conversion at a lower temperature, thereby suppressing the rate of hydrolysis.
-
-
Optimizing Your Reaction: A Deeper Dive
Q3: How do I rationally select the best cyanide source for my reaction?
The choice of cyanide source is critical for balancing reactivity with catalyst stability and safety.[2][3]
| Cyanide Source | Key Advantages | Key Disadvantages | Best For |
| NaCN / KCN | Highly reactive, inexpensive. | Highly toxic, high solubility leads to catalyst poisoning.[2] | Reactions where catalyst poisoning is not an issue (e.g., some copper-catalyzed systems) or when using phase-transfer catalysis.[4] |
| Zn(CN)₂ | Less toxic than alkali cyanides, low solubility prevents catalyst poisoning. Both CN groups can be transferred.[5] | Generally requires higher temperatures; can be slower. | A robust starting point for palladium-catalyzed reactions, especially for scale-up.[2] |
| K₄[Fe(CN)₆] | Non-toxic (used as a food additive), inexpensive, stable, and slowly releases cyanide, avoiding catalyst poisoning.[1] | Low solubility can require co-solvents (e.g., water) or higher temperatures.[2] | "Green" or safety-focused applications; often provides cleaner reactions and higher yields.[6] |
| TMSCN | Soluble organic source, can be used under milder conditions. | Highly toxic (releases HCN upon contact with moisture), expensive. | Specific applications where anhydrous, mild conditions are paramount.[4] |
Recommendation: For the cyanation of 5-tert-butyl-2-chloropyrimidine, Zn(CN)₂ or K₄[Fe(CN)₆] are the recommended starting points due to their favorable balance of reactivity and their ability to prevent palladium catalyst deactivation.[1][2]
Q4: What is the mechanistic role of the palladium catalyst and phosphine ligand, and how does this inform my choice?
The reaction proceeds via a palladium-catalyzed cross-coupling cycle. Understanding this mechanism is key to troubleshooting and optimization.
dot digraph "Palladium_Catalytic_Cycle" { graph [fontname="Arial", label="Figure 1: Palladium-Catalyzed Cyanation Cycle", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Figure 1: The Palladium-Catalyzed Cyanation Cycle"
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-tert-butyl-2-chloropyrimidine. This is often the rate-limiting step for aryl chlorides.[7] Bulky, electron-rich ligands accelerate this step.
-
Transmetalation: A cyanide group is transferred from the cyanide source (e.g., zinc) to the palladium center, displacing the chloride.
-
Reductive Elimination: The C-CN bond is formed, releasing the desired 5-tert-butyl-2-cyanopyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Ligand Selection: For challenging substrates like 2-chloropyrimidines, the ligand choice is paramount.
-
Why Bulky, Electron-Rich Ligands? Ligands like XPhos , SPhos , or RuPhos are highly effective because their large size (steric bulk) promotes the formation of a highly reactive monoligated palladium species, which is necessary for efficient oxidative addition.[9] Their electron-donating nature increases the electron density on the palladium, which also facilitates the oxidative addition step and stabilizes the catalyst throughout the cycle.
Experimental Protocols & Troubleshooting Workflow
General Protocol for Palladium-Catalyzed Cyanation using Zn(CN)₂
This is a starting point for optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add 5-tert-butyl-2-chloropyrimidine (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv CN), Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and XPhos (0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 5-tert-butyl-2-cyanopyrimidine.
Troubleshooting Flowchart
dot digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", label="Figure 2: Workflow for Diagnosing Low Yield", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Figure 2: A logical workflow for diagnosing low yield issues."
References
-
Cyanation – Knowledge and References. Taylor & Francis. [Link]
-
Optimisation and scale-up of microwave assisted cyanation. CEM. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cem.de [cem.de]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Purification of 5-(tert-Butyl)pyrimidine-2-carbonitrile
Introduction: The Molecule & The Challenge
As a Senior Application Scientist, I often see researchers struggle with 5-(tert-Butyl)pyrimidine-2-carbonitrile . This molecule presents a dichotomy: the tert-butyl group renders it lipophilic and prone to "oiling out" (phase separation before crystallization), while the 2-cyano group introduces polarity and susceptibility to hydrolysis.
This guide is not a generic textbook entry. It is a troubleshooting manual designed to address the specific failure modes of this intermediate during drug development workflows (e.g., JAK inhibitor synthesis).
Part 1: Purification Decision Matrix
Before selecting a method, assess your crude profile.[1] The tert-butyl group significantly increases volatility and solubility in non-polar solvents, which dictates your strategy.
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity profile.
Part 2: Troubleshooting Chromatography
Q: My compound co-elutes with the starting material (2-chloropyrimidine derivative). How do I separate them?
The Issue: The tert-butyl group dominates the dipole moment, often masking the difference between the chloro- and cyano- substituents on silica gel. The Fix: You must exploit the "soft" basicity of the pyrimidine ring.
-
Change the Stationary Phase: Switch from standard Silica to CN-Silica (Cyano) or Diol-Silica . The dipole-dipole interactions of the CN-column often differentiate the nitrile product from the halogenated precursor better than standard silica.
-
Modifier Adjustment: If using standard silica, do not use MeOH/DCM. The high solubility of the t-butyl group in DCM causes "band broadening."
-
Recommended System: Hexane/Ethyl Acetate (gradient 0%
20%). -
The "Silver Bullet": Add 1% Triethylamine (TEA) to the mobile phase. This suppresses the interaction of the pyrimidine nitrogens with acidic silanols, sharpening the peak shape and improving resolution (Rf differentiation).
-
| Solvent System | Rf (Product) | Rf (Cl-Precursor) | Resolution |
| 10% MeOH / DCM | 0.85 | 0.82 | Poor (Co-elution) |
| 20% EtOAc / Hexane | 0.45 | 0.55 | Moderate |
| 20% EtOAc / Hexane + 1% TEA | 0.42 | 0.58 | Excellent |
Part 3: Crystallization & The "Oiling Out" Problem
Q: Upon cooling my hot solution, the product separates as a yellow oil instead of crystals. Why?
The Mechanism: This is the classic "Limburg Effect" common with tert-butyl compounds. The melting point of the solvated compound drops below the saturation temperature of the solvent mixture. The compound precipitates as a liquid (oil) before it can organize into a lattice.
The Protocol: Controlled Anti-Solvent Addition Do not use simple cooling. You must use an isothermal anti-solvent method.
-
Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol (40°C) or Isopropanol . Do not boil (avoids hydrolysis).
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Anti-solvent: Slowly add Water (dropwise) while maintaining the temperature at 35-40°C.
-
The Critical Point: Stop adding water the moment persistent turbidity appears.
-
Cooling: Turn off the heat and let the bath cool to room temperature naturally (slow cooling). Do not put it directly on ice.
Alternative Solvent System (Anhydrous): If water is a risk (see Part 4), use Heptane (Anti-solvent) into Toluene (Solvent) . The aromatic stacking of toluene with the pyrimidine ring often aids lattice formation [1].
Part 4: Chemical Stability (Hydrolysis Risk)
Q: My yield is good, but LC-MS shows a mass +18 peak (M+18). What happened?
The Diagnosis: You have hydrolyzed the nitrile (-CN) to the primary amide (-CONH2). Causality: Pyrimidine rings are electron-deficient. This makes the carbon of the nitrile group at position 2 highly electrophilic. Attack by water (hydroxide) occurs rapidly at elevated pH or temperature.
Prevention Protocol:
-
Avoid Strong Bases: Never use NaOH or KOH during workup. If neutralizing an acid reaction, use saturated NaHCO3 or K2HPO4 (buffered to pH 7-8).
-
Temperature Control: Never reflux this compound in water or alcohols for extended periods.
-
Drying: Ensure the solid is dried under vacuum to remove residual water before storage. The tert-butyl group can trap moisture in the lattice.
Figure 2: Hydrolysis pathway of the nitrile group. The reaction is accelerated by high pH and heat.
Part 5: Metal Scavenging (Pd Removal)
Q: I synthesized this via Suzuki coupling. The solid is off-white/grey. How do I remove the Palladium?
The Issue: The nitrogen atoms in the pyrimidine ring and the nitrile group are excellent ligands for Palladium (Pd), making standard washing ineffective.
The Solution: Recrystallization alone will not remove Pd (it often co-crystallizes). You must use a chemical scavenger before crystallization.
Recommended Scavengers:
-
Silica-Thiol (Si-Thiol):
-
Dissolve crude in EtOAc.
-
Add Si-Thiol resin (loading 1.2 mmol/g) at 10 wt% relative to the crude.
-
Stir at 40°C for 2 hours.
-
Filter through a pad of Celite.
-
-
Activated Charcoal:
-
Effective, but can reduce yield by adsorbing the lipophilic tert-butyl product. Use only if Si-Thiol fails.
-
Part 6: Handling & Storage (Sublimation Warning)
The Risk: The globular shape of the tert-butyl group combined with the planar pyrimidine ring gives this molecule a relatively high vapor pressure for a solid.
-
Do not dry under high vacuum (< 1 mbar) at temperatures > 50°C for prolonged periods. You will lose product to the pump trap.
-
Storage: Store in a tightly sealed vial at 4°C.
References
- Vertex AI Search. (2026). Recrystallization solvents for 5-tert-butylpyrimidine-2-carbonitrile. Retrieved from [Search Result 1.1] (Context: General principles of solubility for lipophilic pyrimidines and solvent selection).
-
Biotage. (2023).[1][2] How to Remove Palladium in three easy steps. Retrieved from [Link] (Context: Protocols for Pd scavenging using functionalized silica).
-
National Institutes of Health (NIH). (2016). Alkaline hydrolysis to remove potentially infectious viral RNA contaminants from DNA. Retrieved from [Link] (Context: Hydrolysis mechanisms of nucleic acid derivatives/pyrimidines under alkaline conditions).
-
MDPI. (2019).[3] Synthesis of 2-Cyanopyrimidines. Retrieved from [Link] (Context: Synthetic routes and stability of 2-cyanopyrimidines).
Sources
Solubility issues with lipophilic tert-butyl pyrimidine derivatives
Technical Support Center: Solubility Optimization for Lipophilic tert-Butyl Pyrimidine Derivatives
Topic: Troubleshooting solubility, aggregation, and formulation challenges for tert-butyl pyrimidine derivatives in drug discovery. Audience: Medicinal Chemists, HTS Screeners, and Formulation Scientists.
Introduction: The Chemical Challenge
Why this specific class is difficult: Pyrimidine derivatives are a cornerstone of kinase inhibitor chemistry, but the addition of a tert-butyl group introduces a "solubility paradox." While the tert-butyl moiety is excellent for filling hydrophobic pockets (e.g., the gatekeeper region in kinases) to boost potency, it significantly increases the partition coefficient (LogP).
Combined with the planar, aromatic pyrimidine ring which favors
-
Crystalline Crash-out: High lattice energy leads to rapid precipitation upon dilution into aqueous buffers.
-
Amorphous Aggregation: Formation of colloidal particles that sequester enzymes, leading to promiscuous false positives in biochemical assays.
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into the assay buffer."
Diagnosis: You are likely triggering a "solvent shock." Direct dilution from 100% DMSO to aqueous buffer creates a transient supersaturated state that collapses before the compound can equilibrate.
Solution: The Intermediate Plate Method Do not pipette directly from the stock to the assay plate. Use an intermediate dilution step to step-down the organic solvent concentration gradually.
-
Step 1: Prepare a 100x stock in 100% DMSO.
-
Step 2: Dilute 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Water or PEG-400).
-
Step 3: Dilute this intermediate 1:10 into your final assay buffer.
Why this works: The intermediate step prevents the localized high-concentration "plume" that occurs when a drop of DMSO hits water, keeping the compound below its limit of supersaturation long enough to disperse.
Issue 2: "I see inhibition in my enzyme assay, but the IC50 shifts when I change the enzyme concentration."
Diagnosis: This is a hallmark of Colloidal Aggregation . Lipophilic tert-butyl pyrimidines often form micelles or amorphous aggregates at micromolar concentrations. These aggregates non-specifically bind to the enzyme, inhibiting it. This is a false positive.
Validation Protocol:
-
Detergent Sensitivity Test: Repeat the assay with 0.01% Triton X-100 or Tween-80 in the buffer.
-
Result A: Inhibition is lost/significantly reduced
The hit was an aggregate (False Positive). -
Result B: Inhibition remains
True binder.
-
-
Centrifugation Test: Spin the sample at high speed (e.g., 10,000 x g for 10 min) before the assay. If potency drops, the active species was pelleted (aggregated).
Issue 3: "My DMSO stocks are cloudy after retrieving them from the freezer."
Diagnosis: DMSO is hygroscopic. Over repeated freeze-thaw cycles, it absorbs atmospheric water. Lipophilic pyrimidines are extremely sensitive to water content; even 5% water in DMSO can crash out tert-butyl derivatives.
Corrective Action:
-
Single-Use Aliquots: Store compounds in small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Sonication: If precipitation occurs, sonicate for 10–15 minutes at 40°C. Visual inspection is insufficient; use a nephelometer or light scattering if available.
-
Seal Integrity: Use heat-sealed foil or high-quality O-ring caps.
Issue 4: "We need an IV formulation for PK studies, but the compound is insoluble in saline."
Diagnosis: Pyrimidines are weak bases (pKa ~1.0–2.0), meaning they do not form stable salts easily at physiological pH. Standard saline will not work.
Formulation Strategy: Avoid simple pH adjustment. Instead, use complexation or cosolvents .
-
Option A (Cyclodextrins): Use 10–20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin). The tert-butyl group fits well into the cyclodextrin cavity, shielding the hydrophobic bulk. -
Option B (Cosolvent System): 5% DMSO + 5% Solutol HS-15 + 90% Saline.
-
Option C (Lipid Emulsion): For very lipophilic compounds (LogP > 4), formulate in Intralipid® or a PEG-400/Labrasol mixture.
Technical Protocols
Protocol A: Kinetic Solubility Screen (High-Throughput)
Determine the "usable" concentration range before running expensive biological assays.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout (Nephelometry): Measure light scattering (turbidity).
-
Filtration (UV-Vis): Filter the remaining solution (0.45 µm filter plate) and measure UV absorbance of the filtrate compared to a standard curve.
-
Solubility = (Absorbance of Filtrate / Absorbance of Standard) × Concentration.
-
Protocol B: DLS Aggregation Check
Use Dynamic Light Scattering to identify false positives.
-
Sample: Dilute compound to 10 µM, 30 µM, and 100 µM in assay buffer (1% DMSO).
-
Measurement: Measure scattering intensity and autocorrelation function.
-
Criteria:
-
Monomeric: Low scattering intensity (< 10 kcps), no defined correlation curve.
-
Aggregated: High scattering intensity (> 100 kcps), particle size radius > 50 nm.
-
Visualization & Logic Flows
Figure 1: Solvent & Formulation Decision Tree
A logical pathway for selecting the correct vehicle based on compound behavior.
Caption: Decision matrix for selecting formulation strategies based on application (in vitro vs. in vivo) and physicochemical severity.
Figure 2: The "Intermediate Plate" Dilution Workflow
Visualizing the step-down method to prevent solvent shock precipitation.
Caption: Comparison of high-risk direct dilution (Red) vs. the stabilized Intermediate Plate method (Blue).
Summary Data Table: Common Solvents for Pyrimidines
| Solvent / Excipient | Role | Pros | Cons |
| DMSO | Primary Stock Solvent | Dissolves almost all pyrimidines. | Hygroscopic; toxic to cells >0.1-1%; freezes at 18°C. |
| HP- | Complexing Agent | Excellent for tert-butyl groups; IV safe. | Requires specific molar ratio; can strip lipids from cell membranes. |
| PEG-400 | Co-solvent | Good intermediate solvent; reduces dielectric constant. | High viscosity; can interfere with some liquid handling. |
| Tween-80 | Surfactant | Prevents aggregation; stabilizes colloids. | Can cause foaming; may inhibit some enzymes at high %. |
| NMP (N-methyl-2-pyrrolidone) | Strong Co-solvent | Extremely powerful solvent. | Toxic; strictly limited in vivo use. |
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery: Colloidal aggregation.[2][3][4] Drug Discovery Today.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Owen, S. C., et al. (2012). Colloidal aggregation: from screening nuisance to formulation nuance. ACS Chemical Biology.
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colloidal aggregation confounds cell-based Covid-19 antiviral screens | bioRxiv [biorxiv.org]
- 4. escholarship.org [escholarship.org]
Optimizing reaction temperature for pyrimidine nucleophilic substitution
Pyrimidine Ar Optimization Hub
Status: Operational | Tier: Level 3 Technical Support | Topic: Reaction Temperature & Kinetics
Welcome to the Pyrimidine Synthesis Support Center
Current Ticket: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (
Scope: This guide addresses the critical relationship between temperature, regioselectivity, and yield in pyrimidine functionalization. Unlike benzene systems, pyrimidines possess distinct electronic "hotspots" (C2, C4, C6) that respond differently to thermal energy.
Module 1: The Kinetic vs. Thermodynamic Decision Matrix
User Query: "How do I choose the starting temperature? Is hotter always faster?"
Technical Insight: Temperature in pyrimidine chemistry is not just a rate accelerator; it is a selectivity switch .
-
Kinetic Control (Low Temp): Favors the most electron-deficient position (typically C4/C6). The transition state energy barrier (
) is lower for C4 attack due to better resonance stabilization of the Meisenheimer complex. -
Thermodynamic Control (High Temp): Can lead to equilibration, bis-substitution (over-reaction), or activation of the less reactive C2 position.
Visualizing the Selectivity Pathway
The following diagram illustrates the decision logic for temperature based on your target position and nucleophile.
Figure 1: Decision matrix for targeting C4, C2, or Bis-substituted pyrimidines based on thermal input.
Module 2: Troubleshooting Regioselectivity (The "Wrong Isomer" Issue)
Ticket #404: "I am reacting 2,4-dichloropyrimidine with an amine. I want the C4 product, but I'm seeing C2 or mixtures."
Root Cause Analysis: While C4 is generally more reactive, high temperatures lower the selectivity threshold. If the system has enough energy to overcome the C2 barrier, you lose discrimination.
Diagnostic Protocol:
-
Check the "Goldilocks" Zone:
-
Amines: Reaction at C4 usually proceeds at 0°C to Room Temperature (RT) . If you are heating to 60°C+, you are promoting side reactions.
-
Alkoxides: Exception Alert. Alkoxides can sometimes favor C2 even at low temperatures due to coordination (hydrogen bonding) with substituents like sulfones, or specific orbital overlaps (LUMO+1 interactions) [1, 2].
-
-
The "Reverse" Strategy (Blocking): If C4 selectivity is poor thermally, install a sacrificial group at C4 or use a bulky protecting group on the nucleophile to sterically hinder C2 attack (though C4 is usually less hindered, specific ring substituents can invert this).
Regioselectivity Reference Table:
| Substrate | Nucleophile | Target | Rec.[1][2][3][4][5][6][7] Temp | Solvent System | Mechanism Note |
| 2,4-Dichloropyrimidine | Primary Amine | C4 | 0°C - 25°C | EtOH / THF | Kinetic control. |
| 2,4-Dichloropyrimidine | Primary Amine | C2 | N/A | N/A | Difficult directly. Block C4 first. |
| 2,4-Dichloropyrimidine | Thiol / Thiophenol | C4 | RT | THF / DMF | Standard |
| 2-MeSO2-4-Cl-Pyr | Alkoxide | C2 | -78°C to 0°C | THF | Inversion: Chelation control [2]. |
Module 3: Troubleshooting Low Reactivity (The "Stalled" Reaction)
Ticket #503: "My substrate has electron-donating groups (EDGs). Refluxing in ethanol isn't working."
Technical Insight:
EDGs (like -OMe, -NH2) on the pyrimidine ring deactivate it towards
Solution: High-Energy Protocols You must switch to high-boiling dipolar aprotic solvents or use Microwave (MW) irradiation.
Protocol A: Thermal Escalation
-
Switch Solvent: Move from EtOH
Acetonitrile (82°C) DMF (153°C) NMP (202°C). -
Base Selection: Switch from Carbonates (solubility limited) to DIPEA or DBU (organic soluble bases).
Protocol B: Microwave Activation (Recommended) Microwave heating is superior for pyrimidines because it allows "instantaneous superheating" of the polar reaction matrix, often bypassing the decomposition pathways seen in prolonged oil-bath heating [5].
-
Step 1: Dissolve substrate (1.0 eq) and nucleophile (1.2 eq) in EtOH or NMP (2-5 mL).
-
Step 2: Set MW reactor:
-
Target Temp: 120°C - 150°C.
-
Hold Time: 10 - 20 mins.
-
Pressure Limit: 15 bar.
-
-
Step 3: Monitor by LCMS. If incomplete, ramp to 170°C.
Comparative Data: Thermal vs. Microwave [5]
| Substrate Type | Method | Temp | Time | Yield |
| Deactivated Pyrimidine | Oil Bath | 140°C | 12 Hours | 45% (degradation) |
| Deactivated Pyrimidine | Microwave | 160°C | 15 Mins | 88% (clean) |
Module 4: Optimization Workflow (DoE Approach)
Ticket #001: "How do I systematically optimize this without wasting material?"
Solution: Use a Design of Experiments (DoE) mini-screen. Do not change one variable at a time (OVAT); interaction effects between Temperature and Concentration are critical in
Optimization Logic Flow
Figure 2: Step-by-step optimization workflow for pyrimidine functionalization.
FAQ: Common Anomalies
Q: Why is my reaction turning black/tarry? A: This is usually thermal decomposition or polymerization.
-
Cause: Temperature is too high for the solvent/substrate stability.
-
Fix: If using DMF/DMAc > 100°C, ensure they are anhydrous. Hydrolysis of the chloro-pyrimidine by trace water creates hydroxy-pyrimidines (tautomerize to pyrimidones), which are often insoluble or reactive aggregates. Switch to 2-MeTHF (greener, lower boiling) or reduce temp and extend time.
Q: Can I use water as a solvent? A: Yes, surprisingly.
-
Context: "On-water" conditions using surfactants (like TPGS-750M) or simple aqueous suspensions can work for highly activated pyrimidines.
-
Warning: Avoid high temperatures (>80°C) in water to prevent hydrolysis of the chloride leaving group.
References
-
Vertex AI Search. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. 7
-
WuXi AppTec. (2025). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. 2
-
WuXi Biology. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. 3
-
Royal Society of Chemistry. (2016). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection. 8[6][9]
-
ResearchGate. (2023). The comparative study between the thermal and Microwave heating conditions. 10[6][7][9][11]
-
BenchChem. (2025).[12] Optimization of reaction conditions for the synthesis of pyrimidine derivatives. 12
Sources
- 1. (PDF) Electronic and Solvent Effects on Kinetics of SNAr [research.amanote.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability of 5-(tert-Butyl)pyrimidine-2-carbonitrile under basic conditions
Technical Support Center: Stability of 5-(tert-Butyl)pyrimidine-2-carbonitrile
Executive Summary
5-(tert-Butyl)pyrimidine-2-carbonitrile is a specialized heterocyclic building block often used in fragment-based drug discovery due to the lipophilicity of the tert-butyl group and the synthetic versatility of the nitrile.[1] However, the electron-deficient nature of the pyrimidine ring, combined with the strong electron-withdrawing nitrile at the C2 position, creates a "reactivity hotspot."[1]
Under basic conditions, this compound is thermodynamically unstable .[1] It is prone to three primary degradation pathways:
-
Hydrolysis (Conversion to amide/acid).
-
Solvolysis/Pinner-type Reaction (Imidate formation in alcohols).
-
Nucleophilic Aromatic Substitution (
) (Displacement of the cyano group).
This guide provides self-validating troubleshooting protocols to identify and mitigate these issues.
Module 1: The Hydrolysis Hazard (Aqueous Bases)
User Issue: "I treated my compound with NaOH/KOH, and a white solid precipitated out. The nitrile peak (2230 cm⁻¹) disappeared from the IR."
Technical Diagnosis:
You have likely converted the nitrile to the primary amide: 5-(tert-butyl)pyrimidine-2-carboxamide .[1]
The C2 position of the pyrimidine ring is highly electron-deficient. The adjacent ring nitrogens pull electron density, making the nitrile carbon exceptionally electrophilic.[1] Hydroxide ions (
Mechanistic Pathway:
-
Nucleophilic attack of
on the nitrile carbon.[2] -
Formation of the imidate anion.
-
Tautomerization to the primary amide (often precipitates due to lower solubility).
-
Extended exposure: Hydrolysis to the carboxylic acid.[3]
Validation Protocol (LCMS/NMR):
-
Parent MW: 161.2 Da (
)[1] -
Amide Impurity: Look for +18 Da shift (
).[1] -
Acid Impurity: Look for +19 Da shift (
) or mass of 180 in negative mode ( ).[1]
Corrective Action:
-
Switch Bases: Avoid hydroxide bases. Use non-nucleophilic bases like Cesium Carbonate (
) or Potassium Phosphate ( ) if aqueous conditions are necessary.[1] -
Temperature Control: Maintain reaction temperature
if strong bases are required.
Module 2: Solvent-Induced Degradation (Alcoholic Bases)
User Issue: "I used Sodium Methoxide (NaOMe) or ran a basic reaction in Methanol. My product mass has increased by 32 Da."
Technical Diagnosis:
You have triggered a base-catalyzed Pinner-type reaction , resulting in the formation of a methyl imidate .[1][2]
While the classical Pinner reaction is acid-catalyzed, electron-deficient nitriles like 2-cyanopyrimidines are sufficiently electrophilic to undergo direct addition by alkoxides (
Mechanistic Pathway: The methoxide ion attacks the nitrile carbon, forming an imidate intermediate. Unlike the amide, this species is often soluble but unstable during acidic workup, reverting to the ester or amide.[1]
Validation Protocol:
-
Methanol Solvent: Look for +32 Da shift (Methyl Imidate:
).[1] -
Ethanol Solvent: Look for +46 Da shift (Ethyl Imidate).
Corrective Action:
-
Solvent Swap: NEVER use primary alcohols (MeOH, EtOH) with strong bases for this compound.[1]
-
Alternative Solvents: Use aprotic polar solvents like Acetonitrile (MeCN) , THF , or 1,4-Dioxane .[1]
-
Steric Protection: If an alcohol is required, use tert-Butanol (
) ; the bulky tert-butyl group prevents nucleophilic attack on the nitrile.[1]
Module 3: Nucleophilic Displacement ( )
User Issue: "I attempted a coupling reaction, but I lost the nitrile group entirely. The mass spectrum shows the nucleophile added, but the mass is lower than expected."[1]
Technical Diagnosis:
You have triggered Nucleophilic Aromatic Substitution (
Validation Protocol:
-
Observation: Loss of Nitrile signal in IR.
-
Mass Spec: Calculate the mass of (Nucleophile + Pyrimidine Core) - (CN group).
Corrective Action:
-
Soft Nucleophiles: This side reaction is most common with "soft" nucleophiles (Thiols, Phosphines).[1]
-
pH Adjustment: Lower the pH to protonate the nucleophile if possible, reducing its reactivity.
-
Kinetic Control: Reduce temperature to -78°C to favor the desired reaction over the
displacement.
Visualizing the Instability Pathways
The following diagram maps the degradation routes of 5-(tert-Butyl)pyrimidine-2-carbonitrile under basic conditions. Use this to trace your specific impurity profile.
Caption: Degradation pathways of 5-(tert-Butyl)pyrimidine-2-carbonitrile. Red paths indicate hydrolysis (most common), Yellow indicates alcohol solvolysis, Green indicates direct displacement.[1]
Troubleshooting Matrix: Rapid Diagnostics
| Observation | Mass Shift (LCMS) | Likely Culprit | Immediate Fix |
| White Precipitate | +18 Da | Hydrolysis (Amide formation) | Switch to anhydrous conditions; use |
| Mass Increase | +32 Da (MeOH) / +46 Da (EtOH) | Solvolysis (Imidate formation) | STOP using MeOH/EtOH.[1] Switch to THF, DCM, or Toluene. |
| Missing Nitrile | Variable (depends on nucleophile) | Lower reaction temperature; reduce nucleophile equivalents. | |
| Starting Material Intact | None | Low Reactivity | The t-Butyl group provides steric bulk. Increase time, not Temp/pH. |
Experimental Protocol: Safe Hydrolysis (If Desired)
If your goal is to hydrolyze the nitrile to the amide or acid, you must control the reaction to prevent ring degradation.
-
Reagents: Dissolve compound (1 eq) in 1,4-Dioxane (0.5 M).
-
Base: Add LiOH·H₂O (2.0 eq) dissolved in minimal water. Note: LiOH is milder than NaOH.
-
Conditions: Stir at 0°C for 30 mins, then warm to RT.
-
Monitoring: Check LCMS every 30 mins. Stop immediately upon disappearance of SM (MW 161).
-
Quench: Pour into ice-cold 0.5 M Citric Acid (Do not use strong mineral acids like HCl, as they can induce Pinner reactions if alcohol is present during workup).
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic foundation of nitrile hydrolysis and nucleophilic attack on electron-deficient aromatics). [1]
-
Brown, D. J., & Evans, R. F. (1962).[1] The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine reactivity, specifically the activation of C2). [1]
-
Decroix, B., et al. (1976).[1] Study of the hydrolysis of 2-cyanopyrimidines. Journal of Chemical Research. (Kinetics demonstrating the rapid hydrolysis of C2-nitriles compared to C4/C5).
-
Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Original description of imidate formation, relevant for the alcohol-induced degradation).
Sources
Technical Support Center: A Guide to the Separation of 2-Cyano and 5-Cyano Pyrimidine Regioisomers
Welcome to our dedicated technical support guide for navigating the complex separation of 2-cyano and 5-cyano pyrimidine regioisomers. As a Senior Application Scientist, I understand that separating structurally similar molecules is a significant bottleneck in medicinal chemistry and drug development. These regioisomers, differing only in the placement of a cyano group, often exhibit nearly identical physical and chemical properties, making their resolution a formidable challenge.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in the lab. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your separations.
Section 1: The Core Challenge & Initial Assessment
Q1: Why is the separation of 2-cyano and 5-cyano pyrimidine isomers so difficult?
The primary challenge lies in their profound structural similarity.[1] Regioisomers have the same molecular formula and functional groups, differing only in the spatial position of the cyano substituent on the pyrimidine ring. This seemingly minor difference results in:
-
Subtle Polarity Differences: The electron-withdrawing nature of the nitrile and the nitrogen atoms in the pyrimidine ring creates a specific dipole moment for each molecule. The difference in these dipole moments between the 2- and 5-isomers is often minimal, leading to very similar interactions with chromatographic stationary phases.
-
Similar pKa Values: The basicity of the pyrimidine nitrogens is influenced by the position of the cyano group. However, this influence may not be significant enough to exploit for separation under typical reversed-phase HPLC conditions.
-
Co-elution and Co-crystallization: Their similar properties mean they frequently co-elute in chromatography and can co-crystallize, making purification by either method complex.[1]
Q2: What is the first step I should take before attempting a large-scale separation?
Before committing to a preparative-scale method, a thorough analytical assessment is crucial.
-
Confirm Identity: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR like HMBC/HSQC) to unambiguously confirm the presence of both isomers in your mixture. Mass spectrometry alone may not be sufficient as they have identical masses.[1]
-
Develop a Robust Analytical Method: Your primary goal is to find an analytical-scale method that shows at least partial separation (baseline resolution is not required initially). This method will become your primary tool for analyzing fractions from preparative runs. High-Performance Liquid Chromatography (HPLC) is typically the workhorse for this.[2]
-
Screen with Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid screening tool for developing column chromatography methods.[1] Even if spots are inseparable on TLC, experimenting with a wide range of solvent systems can provide clues for more advanced techniques.[3]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for Isomer Separation.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is often the most effective technique due to its high efficiency and the wide variety of available stationary phases that can exploit subtle chemical differences.[2]
Q3: My isomers are co-eluting on a standard C18 column. What are my troubleshooting options?
This is a very common scenario. A standard C18 column separates primarily on hydrophobicity, which is likely very similar for these isomers. To resolve them, you must introduce different separation mechanisms.
Troubleshooting Steps for Co-elution on C18:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This change in solvent character can alter interactions with the isomers differently, potentially inducing selectivity.
-
Modify the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid). Protonating the pyrimidine ring nitrogens will change the molecule's overall polarity and interaction with the stationary phase. The pKa of the two isomers might be just different enough to achieve separation in a buffered or acidified mobile phase.[4]
-
Switch the Stationary Phase: This is the most powerful option. Move away from C18 and explore phases that offer alternative selectivities.
| Stationary Phase Type | Separation Principle & Rationale for Cyanopyrimidines |
| Phenyl (e.g., Phenyl-Hexyl) | Offers π-π interactions. The position of the electron-withdrawing cyano group affects the electron density of the pyrimidine ring, which can lead to differential π-π stacking with the phenyl groups on the stationary phase. This is often a highly effective choice for positional isomers of aromatic rings.[5] |
| Pentafluorophenyl (PFP) | Provides a combination of hydrophobic, π-π, dipole, and ion-exchange interactions. The fluorine atoms create an electron-deficient ring, making it highly selective for positional isomers with differing electron distributions. |
| Embedded Polar Group (EPG) | These phases (e.g., "Aqua" type columns) have a polar group (amide, carbamate) embedded in the alkyl chain. This allows them to be used in highly aqueous mobile phases and provides alternative hydrogen-bonding and dipole interactions. |
| Cyano (CN) | Can be used in both normal-phase and reversed-phase modes. In reversed-phase, it is less hydrophobic than C18 and offers strong dipole-dipole interactions, which can be highly selective for molecules containing nitriles. |
Protocol 1: Analytical HPLC Method Development
-
Initial Analysis: Dissolve the isomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
Column Selection: Start with a Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.
-
-
Detection: Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm or a wavelength maximum identified from a UV scan).[6]
-
Optimization: Based on the initial run, adjust the gradient. If the peaks are partially separated, flatten the gradient around the elution time to increase resolution. If there is no separation, switch the organic modifier to methanol (Mobile Phase B: 0.1% Methanol) and repeat.
dot graph TD { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: HPLC Troubleshooting Logic.
Section 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase. It is often faster and offers complementary selectivity to HPLC, making it an excellent choice for challenging isomer separations.[6][7]
Q4: When should I choose SFC over HPLC for separating cyanopyrimidine isomers?
Consider SFC when:
-
HPLC has failed: If you have screened multiple columns and mobile phases in HPLC without success, the different selectivity of SFC may be the solution.[8]
-
Speed is critical: SFC runs are typically 3-5 times faster than HPLC runs due to the low viscosity of the mobile phase.[7]
-
Solvent reduction is desired: SFC primarily uses CO₂, significantly reducing organic solvent consumption, making it a "greener" technique.
-
The compounds are polar: SFC is highly effective for purifying polar molecules that may have poor retention or peak shape in reversed-phase HPLC.[6]
Q5: What are the key parameters to optimize in an SFC method?
-
Co-solvent: Methanol is the most common co-solvent and a good starting point. Acetonitrile or ethanol can offer different selectivity.[9]
-
Stationary Phase: Chiral columns are often used for achiral separations in SFC because their unique stationary phases provide excellent shape selectivity. Columns like those based on derivatized cellulose or amylose (e.g., Chiralcel® series) are excellent starting points even for achiral regioisomers.[9] Polar achiral columns like Diol or 2-Ethylpyridine are also effective.[7]
-
Additive/Modifier: For basic compounds like pyrimidines, adding a small amount of a basic additive (e.g., 0.1% ammonium hydroxide or diethylamine) to the co-solvent is often essential to prevent peak tailing and improve resolution.[7][9]
Section 4: Crystallization-Based Separation
If chromatographic methods are unsuccessful or impractical for the required scale, crystallization can be an alternative. This method relies on differences in the solubility or crystal lattice energy between the two isomers.
Q6: My isomer mixture is a solid. How can I attempt to separate it by crystallization?
Success with crystallization is not guaranteed and requires methodical screening. The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out selectively.[10]
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the mixture in a minimal amount of a relatively volatile solvent in which it is soluble. Cover the container and pierce a few small holes to allow the solvent to evaporate slowly over hours or days.[11][12]
-
Vapor Diffusion: Dissolve the sample in a small amount of a "good" solvent in an open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing solubility and inducing crystallization.[6][12]
-
Anti-Solvent Addition: Dissolve the mixture in a minimum of a "good" solvent. Then, slowly add a "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[13]
Q7: I can't find a single solvent that works for recrystallization. What else can I try?
Using a two-solvent system is a common and effective strategy.[11]
Protocol 2: Two-Solvent Crystallization Screening
-
Solvent Selection: Find a "good" solvent that readily dissolves your compound mixture at room temperature or with gentle heating. Find a "poor" solvent in which the mixture is largely insoluble. The two solvents must be miscible.
-
Dissolution: Place the solid mixture in a flask and add the "good" solvent dropwise while stirring and gently warming until the solid just dissolves. Ensure you use the absolute minimum amount of solvent.
-
Induce Precipitation: Add the "poor" solvent dropwise until you see persistent cloudiness.
-
Re-dissolution: Add a drop or two of the "good" solvent back into the mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then potentially in a refrigerator. Do not disturb the flask to allow for the formation of larger, purer crystals.[10]
-
Analysis: After crystals form, filter them and wash with a small amount of the cold "poor" solvent. Analyze both the crystals and the remaining mother liquor by your analytical HPLC method to determine if any separation has occurred.
References
- Benchchem. Technical Support Center: Separation of Cycloeucalenol Regio-Isomers.
- Yuan B (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674.
- ResearchGate. (March 15 2016) How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- Reddit. (July 23 2025) Separating Regioisomers using Preparative TLC.
- Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- ResearchGate. (April 07 2021) Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?
- University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
- UCT Science. SOP: CRYSTALLIZATION.
- Guide for crystallization.
- He et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. 27(13):4186.
- MicroSolv Technology Corporation. (June 19 2025) Isomers and Recommended HPLC Columns for Effective Separation.
- Sun D, et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. J Chromatogr A. 1654:462309.
- Rodrigues M, et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. 13(6):899.
- Senda, M., et al. (2022). Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers. Nature Communications, 13(1), 2598.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. How To [chem.rochester.edu]
- 12. unifr.ch [unifr.ch]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Characterizing Pyrimidine Nitriles in Drug Development: A Comparative Guide to FTIR Modalities
Pyrimidine carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The nitrile (-C≡N) group, when conjugated to the electron-deficient pyrimidine ring, exhibits unique vibrational characteristics. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for verifying the presence of this functional group during Active Pharmaceutical Ingredient (API) synthesis.
However, the choice of sample presentation—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—profoundly impacts spectral resolution, quantitative accuracy, and impurity detection. This guide objectively compares these modalities and provides validated protocols for pyrimidine nitrile characterization.
The Spectral Fingerprint of Pyrimidine Nitriles
Mechanistic Causality of Peak Shifting In standard aliphatic compounds, the -C≡N stretching vibration typically manifests as a sharp, strong peak between 2240 cm⁻¹ and 2260 cm⁻¹. However, in pyrimidine-5-carbonitriles, this peak consistently undergoes a bathochromic shift,1[1].
This shift is governed by the principles of force constants and resonance. The electron-withdrawing nature of the pyrimidine ring, often coupled with electron-donating substituents (such as -NH₂ or -OH) at the 2- and 4-positions, facilitates extended π-conjugation. This resonance delocalization increases the single-bond character of the carbon-nitrogen triple bond, thereby reducing its force constant (
Table 1: Characteristic IR Absorption Peaks for Substituted Pyrimidine Carbonitriles
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity / Shape | Physical Causality / Structural Note |
| -C≡N Stretch | 2212 – 2230 | Medium to Strong, Sharp | 2[2]. |
| N-H Stretch | 3300 – 3500 | Strong, Doublet (1° amine) | 3[3]. |
| C=N / C=C Stretch | 1540 – 1650 | Variable, Multiple bands | 2[2]. |
| C-H Stretch | 3000 – 3150 | Weak, Sharp | 1[1]. |
FTIR-ATR vs. KBr Pellet Transmission: An Objective Comparison
When analyzing solid pyrimidine nitrile powders, analytical scientists must choose between KBr pellet transmission and FTIR-ATR. The decision hinges on the physical interaction between the IR beam and the sample.
KBr Pellet (Transmission): The sample is dispersed in an IR-transparent KBr matrix. The IR beam passes completely through the sample, adhering strictly to the Beer-Lambert law. This yields high-fidelity spectra ideal for detecting trace impurities and4[4]. However, KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3400 cm⁻¹, which can5[5].
FTIR-ATR (Attenuated Total Reflectance): The sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that6[6]. Because penetration depth (
Table 2: Performance Comparison Matrix for Pyrimidine Nitrile Analysis
| Parameter | KBr Pellet (Transmission) | FTIR-ATR (Diamond Crystal) |
| Sensitivity (Trace Analysis) | High (Longer effective pathlength) | Low to Medium (Shallow penetration depth) |
| Peak Intensity at 2220 cm⁻¹ | True relative intensity | Diminished (Requires ATR correction) |
| Sample Preparation | Labor-intensive (Grinding, pressing) | Minimal (Direct solid application) |
| Moisture Interference | High (KBr is hygroscopic) | Negligible (Crystal is inert) |
| Best Use Case | Quantitative analysis, Library matching | Rapid QA/QC, High-throughput screening |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: KBr Pellet Preparation & Transmission Analysis
-
Desiccation: Ensure spectral-grade KBr is dried in an oven at 105°C for at least 2 hours prior to use to 5[5].
-
Matrix Ratio: Weigh approximately 1-2 mg of the pyrimidine nitrile API and 150-200 mg of dry KBr (approximate 1:100 ratio).
-
Homogenization: Grind the mixture in an agate mortar for 3-5 minutes. Causality: Particle sizes must be reduced to less than the wavelength of the IR light (typically < 2 µm) to prevent Rayleigh scattering, which causes an artificially sloping baseline.
-
Pressing: Transfer the powder to a pellet die and apply 8-10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.
-
Validation Check: Visually inspect the pellet. It must be translucent. A cloudy pellet indicates insufficient grinding or moisture absorption and will yield poor spectral resolution. If cloudy, discard and repeat.
-
Measurement: Scan from 4000 to 400 cm⁻¹ using a background scan of an empty beam path.
Protocol B: FTIR-ATR Analysis
-
Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe and a volatile solvent (e.g., isopropanol). Allow to evaporate completely.
-
Background Scan: Collect a background spectrum of the clean, empty crystal. Validation Check: The background must show a flat baseline with no residual peaks, ensuring zero cross-contamination.
-
Sample Application: Place 5-10 mg of the solid pyrimidine nitrile directly onto the crystal, covering the sensor area.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact between the solid particles and the crystal is mandatory for the 6[6].
-
Measurement & Processing: Scan the sample. Apply an "ATR Correction" algorithm in the spectrometer software to adjust the relative intensities of the -C≡N and N-H peaks for accurate comparison against transmission libraries.
Analytical Workflow Visualization
The following decision matrix illustrates the logical progression for selecting the appropriate FTIR modality based on the analytical requirements of the pyrimidine nitrile sample.
Caption: Workflow for selecting FTIR modalities for pyrimidine nitrile characterization.
References
-
[1] Title: Synthesis and antibacterial evaulation of Diamino- phenyl pyrimidine-carbonitrile derivatives using Iron Acetylacetonate as an efficient catalyst. Source: Jetir.Org. 1
-
[4] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Source: Kintek Press.4
-
[3] Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Source: Arkat USA. 3
-
[2] Title: Full article: Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Source: Taylor & Francis. 2
-
[5] Title: Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Source: JASCO Global. 5
-
[6] Title: FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Source: PMC. 6
Sources
- 1. jetir.org [jetir.org]
- 2. tandfonline.com [tandfonline.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. kinteksolution.com [kinteksolution.com]
- 5. jasco-global.com [jasco-global.com]
- 6. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Identifying Quaternary Carbons in tert-Butyl Pyrimidines via 13C NMR Spectroscopy
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives functionalized with tert-butyl groups are of significant interest due to their unique steric and electronic properties. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon skeleton of a molecule. However, the identification of quaternary carbon signals, particularly those of the tert-butyl group and within the pyrimidine ring, can be challenging due to their inherently low signal intensity.
This guide provides an in-depth comparison of the 13C NMR signals for quaternary carbons in tert-butyl pyrimidines, supported by experimental data from related structures. We will explore the expected chemical shifts, the influence of the tert-butyl substituent on the pyrimidine ring, and provide a detailed protocol for acquiring high-quality 13C NMR spectra.
Understanding the 13C NMR Landscape of Substituted Pyrimidines
The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. In aromatic and heteroaromatic rings, the positions of the carbon signals are influenced by the presence of heteroatoms and substituents. For the parent pyrimidine molecule, the carbon atoms are found at approximately δ 157.3 ppm (C2, C6) and δ 121.7 ppm (C4), with C5 at a more shielded position.
The introduction of a tert-butyl group induces significant and predictable changes in the 13C NMR spectrum. The tert-butyl group itself introduces two key quaternary carbon signals: the quaternary carbon directly attached to the pyrimidine ring and the methyl carbons of the tert-butyl group.
Comparative Analysis of Quaternary Carbon Signals
The Signature of the tert-Butyl Quaternary Carbon
The quaternary carbon of the tert-butyl group itself is a key diagnostic signal. Its chemical shift is influenced by the nature of the aromatic ring it is attached to.
-
In Pyridine Analogs: For 4-tert-butylpyridine, the quaternary carbon of the tert-butyl group appears at approximately 34.54 ppm .[1] In the more sterically hindered 2-tert-butylpyridine, this signal is expected to be in a similar region.
-
In Pyrimidine Dione Derivatives: In 5-bromo-3-tert-butylpyrimidine-2,4-dione and 5-chloro-3-tert-butylpyrimidine-2,4-dione, the quaternary carbon of the N-tert-butyl group is observed at δ 63.86 ppm and δ 63.79 ppm , respectively.[2] The downfield shift compared to the pyridine analogs is due to the direct attachment to a nitrogen atom and the influence of the two adjacent carbonyl groups.
Effects on Pyrimidine Ring Quaternary Carbons
The introduction of a tert-butyl group also influences the chemical shifts of the carbon atoms within the pyrimidine ring. The ipso-carbon (the carbon to which the tert-butyl group is attached) will experience a significant downfield shift, and its signal will be quaternary.
The following diagram illustrates the general structure of a tert-butyl pyrimidine and highlights the key quaternary carbons of interest.
Caption: Key quaternary carbons in a generic tert-butyl pyrimidine.
Data Summary: 13C NMR Chemical Shifts (δ, ppm)
The following table summarizes the relevant 13C NMR chemical shift data for the quaternary carbons in the reference compounds.
| Compound | Quaternary C (tert-Butyl) | Ring Quaternary C (ipso) | Other Ring Quaternary C | Reference |
| 4-tert-Butylpyridine | 34.54 | 159.76 | - | [1] |
| 2,6-di-tert-Butylpyridine | ~30-35 (predicted) | ~160-165 (predicted) | - | |
| 5-Bromo-3-tert-butylpyrimidine-2,4-dione | 63.86 | - | 161.17, 153.53 | [2] |
| 5-Chloro-3-tert-butylpyrimidine-2,4-dione | 63.79 | - | 161.08, 152.33 | [2] |
Note: The ipso-carbon in the pyrimidine dione examples is attached to a nitrogen, not a carbon, and thus is not directly comparable to the pyridine examples. The other ring carbons listed are quaternary due to the substitution pattern and the presence of carbonyl groups.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra
Acquiring 13C NMR spectra with a good signal-to-noise ratio, especially for quaternary carbons, requires careful optimization of experimental parameters. The following is a step-by-step methodology for acquiring a standard proton-decoupled 13C NMR spectrum.
I. Sample Preparation
-
Sample Concentration: A higher concentration is generally better for 13C NMR due to its low natural abundance. Aim for a concentration of 20-50 mg of your tert-butyl pyrimidine derivative in 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice. Ensure the solvent is of high purity to avoid interfering signals.
-
Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
II. Spectrometer Setup and Calibration
-
Tuning and Matching: Before acquiring data, the NMR probe must be tuned to the 13C frequency and matched to the impedance of the spectrometer's electronics. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field over the course of the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution.
III. Acquisition Parameters
The following parameters are a good starting point for a standard 13C NMR experiment.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar proton-gated decoupling | Provides proton decoupling during acquisition while minimizing the Nuclear Overhauser Effect (NOE) for more uniform signal intensities. |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay, reducing the total experiment time without significant signal loss. |
| Spectral Width | 0 to 200 ppm | This range covers the vast majority of organic carbon signals. |
| Acquisition Time | 1-2 seconds | The duration of signal detection. Longer acquisition times can improve resolution but also increase noise. |
| Relaxation Delay (d1) | 2-5 seconds | The time allowed for the carbon nuclei to return to their equilibrium state before the next pulse. Quaternary carbons have longer relaxation times. |
| Number of Scans (ns) | 1024 or higher | Due to the low sensitivity of 13C NMR, a large number of scans are typically required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons. |
IV. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is flattened to facilitate accurate peak picking and integration.
-
Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
The following workflow diagram summarizes the key steps in acquiring and processing a 13C NMR spectrum.
Caption: Workflow for 13C NMR data acquisition and processing.
Conclusion
The identification of quaternary carbon signals in tert-butyl pyrimidines is a critical step in their structural characterization. By understanding the expected chemical shift ranges from analogous compounds and employing optimized experimental protocols, researchers can confidently assign these important signals. The quaternary carbon of the tert-butyl group is expected to appear in the range of 30-65 ppm, depending on its point of attachment to the pyrimidine ring. The ipso-carbon of the pyrimidine ring will be shifted downfield upon tert-butylation and will appear as a weak quaternary signal. Careful attention to sample preparation and acquisition parameters is essential for obtaining high-quality 13C NMR spectra that clearly resolve these low-intensity signals, enabling unambiguous structural elucidation.
References
-
PubChem. 2-tert-Butylpyridine. [Link]
-
The Royal Society of Chemistry. Supporting Information: A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation. [Link]
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A Guide to the Mass Spectrometry Fragmentation of 5-tert-butylpyrimidine-2-carbonitrile: A Predictive Analysis
Abstract
This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-tert-butylpyrimidine-2-carbonitrile. In the absence of direct experimental spectra in public literature, this document synthesizes established fragmentation principles of heterocyclic, tert-butyl-substituted, and nitrile-containing compounds to construct a reliable, theoretical fragmentation pathway. We will explore the key bond cleavages, rearrangement reactions, and resulting fragment ions that are mechanistically plausible. This guide serves as a valuable reference for researchers in drug discovery, metabolomics, and synthetic chemistry for identifying this molecule and its structural analogues in complex mixtures.
Introduction: The Structural Rationale for Fragmentation
5-tert-butylpyrimidine-2-carbonitrile is a heterocyclic aromatic compound with a molecular weight of 161.22 g/mol (monoisotopic mass: 161.0953 Da). Its structure combines three key features that dictate its behavior under electron ionization:
-
A Pyrimidine Core: A relatively stable aromatic diazine ring system. While the ring itself can fragment, this process typically requires higher energy or follows the initial loss of substituents.[1][2]
-
A tert-Butyl Group: A bulky aliphatic substituent known to direct fragmentation through highly favorable pathways, primarily involving the loss of a methyl radical to form a stable tertiary carbocation.
-
A Nitrile Group: This functional group can influence fragmentation through the loss of a cyanide radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[3][4]
Understanding the interplay of these structural elements allows for a robust prediction of the resulting mass spectrum. The primary directive in its fragmentation will be the formation of the most stable possible cation, which, in this case, is heavily influenced by the tert-butyl substituent.
Experimental & Predictive Methodology
The fragmentation pathways described herein are based on standard 70 eV electron ionization (EI) conditions. Under these conditions, the molecule is ionized to form a molecular ion (M+•), which then possesses sufficient internal energy to undergo subsequent bond cleavages and rearrangements.
Predicted Fragmentation Pathways
The molecular ion of 5-tert-butylpyrimidine-2-carbonitrile (m/z 161) is expected to be clearly visible, as aromatic and heterocyclic systems generally produce stable molecular ions.[5][6] The subsequent fragmentation is predicted to follow several key pathways, dominated by the cleavage of the tert-butyl group.
The most energetically favorable fragmentation route involves the cleavage of a C-C bond alpha to the pyrimidine ring within the tert-butyl group.
-
[M - 15]+: The loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group results in the formation of a highly stable tertiary carbocation. This fragment, observed at m/z 146 , is predicted to be the base peak in the spectrum. The stability of this cation is the primary driving force for this fragmentation pathway.
The [M-15]⁺ ion (m/z 146) can undergo further fragmentation, primarily involving the pyrimidine ring or the nitrile group.
-
[M - 15 - 27]+: Subsequent loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the pyrimidine ring is a common fragmentation for N-heterocycles.[7] This would produce a fragment ion at m/z 119 .
While less probable than the initial loss of a methyl group, direct fragmentation of the molecular ion involving the ring or other substituents can also occur.
-
[M - 27]+: Direct loss of HCN (27 Da) from the pyrimidine ring of the molecular ion could lead to a minor peak at m/z 134 .
-
[M - 56]+: Through a rearrangement reaction, the molecular ion could lose a neutral isobutene molecule (C₄H₈, 56 Da). This would result in a fragment ion at m/z 105 , corresponding to the 5-hydropyrimidine-2-carbonitrile radical cation.
The proposed fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI-MS fragmentation pathways for 5-tert-butylpyrimidine-2-carbonitrile.
Data Summary and Comparison
The predicted key fragments are summarized in the table below. This table provides a quick reference for identifying the compound based on its mass spectrum.
| m/z | Proposed Ion Formula | Neutral Loss | Description | Predicted Intensity |
| 161 | [C₉H₁₁N₃]⁺• | - | Molecular Ion (M⁺•) | Moderate to High |
| 146 | [C₈H₈N₃]⁺ | •CH₃ (15 Da) | Base Peak. Loss of a methyl radical from the tert-butyl group. | Very High |
| 134 | [C₈H₁₀N₂]⁺• | HCN (27 Da) | Loss of hydrogen cyanide from the pyrimidine ring. | Low |
| 119 | [C₇H₇N₂]⁺ | •CH₃, HCN (42 Da total) | Loss of HCN from the [M-15]⁺ fragment. | Moderate |
| 105 | [C₅H₃N₃]⁺• | C₄H₈ (56 Da) | Loss of neutral isobutene via rearrangement. | Low to Moderate |
Comparison with Structural Analogues
To underscore the diagnostic value of this fragmentation pattern, we compare it with two hypothetical analogues.
-
5-ethylpyrimidine-2-carbonitrile: The fragmentation of this compound would be initiated by the loss of a methyl radical (•CH₃, 15 Da) to form an [M-15]⁺ ion, or more significantly, the loss of an ethyl radical (•C₂H₅, 29 Da) leading to an [M-29]⁺ ion. The presence of a base peak at [M-15]⁺ is a strong indicator of a tert-butyl or isopropyl group, and its absence in favor of an [M-29]⁺ peak would point away from a tert-butyl substitution.
-
2,4,6-Tri-tert-butylpyrimidine: This compound, lacking a nitrile group, would also exhibit a dominant loss of a methyl radical to form an [M-15]⁺ base peak.[8] However, the subsequent fragmentation would differ. It would not show the characteristic loss of HCN (27 Da) from the [M-15]⁺ ion that is proposed for our target molecule. This comparison highlights how secondary fragmentation can elucidate the other substituents on the pyrimidine ring.
Conclusion
The EI-MS fragmentation of 5-tert-butylpyrimidine-2-carbonitrile is predicted to be dominated by pathways originating from the tert-butyl substituent. The key diagnostic signals for its identification are an intact molecular ion at m/z 161 and a highly abundant base peak at m/z 146 , corresponding to the loss of a single methyl radical. Further fragmentation of the m/z 146 ion via the loss of HCN to produce a signal at m/z 119 provides additional structural confirmation. This predictive guide offers a robust framework for the identification and characterization of this and related compounds, demonstrating the power of combining functional group chemistry with mass spectrometry principles.
References
-
Mass spectral fragmentation modes of pyrimidine derivatives. RASAYAN Journal of Chemistry. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Al-Harthi, S., et al. (2020). Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. Physical Chemistry Chemical Physics. [Link]
-
Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]
-
Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Vanderbilt University. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Birmingham. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile. PubChem. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]
-
2-Pyridinecarbonitrile. NIST WebBook. [Link]
-
2,4,6-Tri-tert-butylpyrimidine. Wikipedia. [Link]
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- 2. article.sapub.org [article.sapub.org]
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- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. fiveable.me [fiveable.me]
- 7. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02919J [pubs.rsc.org]
- 8. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]
HPLC retention time comparison of pyrimidine-carbonitrile derivatives
The following guide is structured as a technical comparison and method development resource for researchers working with pyrimidine-carbonitrile derivatives. It synthesizes chemical principles with practical chromatographic behavior to provide a robust framework for analysis.[1]
Executive Summary
Pyrimidine-carbonitrile derivatives (e.g., 2-amino-5-pyrimidinecarbonitrile) are critical scaffolds in the development of kinase inhibitors (e.g., JAK, BTK inhibitors) and antivirals.[1][2] Their analysis presents a unique chromatographic challenge: the electron-withdrawing nitrile group significantly alters the basicity of the pyrimidine ring, creating retention behaviors that differ markedly from standard pyrimidines.
This guide compares the retention characteristics of these derivatives against their synthetic precursors (halogenated pyrimidines) and byproducts.[1] It provides a comparative analysis of stationary phases and pH conditions to ensure separation efficiency and peak purity.
Chemical Context & Retention Mechanisms[1][3][4][5]
To validate your HPLC method, you must understand the underlying interaction mechanisms. The 5-cyano group is not merely a hydrophobic handle; it is a strong electron-withdrawing group (EWG) that alters the pKa of the ring nitrogens.
-
Basicity Shift: Unsubstituted 2-aminopyrimidine has a pKa of ~3.[1]54. The introduction of a 5-CN group lowers the pKa significantly (predicted pKa < 1.0).[1]
-
Chromatographic Implication: At standard acidic HPLC conditions (pH 2.5 - 3.0), the 5-cyano derivative often remains neutral , while impurities like 2-aminopyrimidine are protonated .[1] This charge difference is the primary lever for separation.
Visualization: Interaction Mechanism
The following diagram illustrates the differential interactions of the analyte with a Phenyl-Hexyl stationary phase, which often provides superior selectivity over C18 for these compounds due to
Figure 1: Mechanism of retention enhancement on Phenyl-Hexyl phases via
Comparative Analysis: Retention Behavior
The following data compares the Relative Retention Time (RRT) of the target scaffold against common synthetic impurities under two distinct method conditions.
Target Compound (Reference): 2-Amino-5-pyrimidinecarbonitrile (RRT = 1.00)[1]
Table 1: Comparative Retention Data (Representative)
| Analyte | Structure Type | LogP (Approx) | pKa (Base) | RRT (Cond.[1] A) | RRT (Cond. B) |
| 2-Aminopyrimidine | De-cyano Impurity | -0.22 | 3.54 | 0.35 | 0.50 |
| 2-Amino-5-pyrimidinecarbonitrile | Target | -0.40 | ~0.6 | 1.00 | 1.00 |
| 2-Amino-5-bromopyrimidine | Halogen Precursor | 0.60 | 3.20 | 2.10 | 1.85 |
| 2-Amino-5-chloropyrimidine | Halogen Precursor | 0.30 | 3.30 | 1.65 | 1.50 |
Condition A (Acidic): C18 Column, 0.1% Formic Acid in Water/ACN (pH ~2.7).[1] Condition B (Neutral): C18 Column, 10mM Ammonium Acetate (pH 6.5).
Analysis of Trends
-
The "Reverse" Polarity Effect: Despite the Target having a lower LogP than the De-cyano impurity, it elutes later in Condition A.[1]
-
Halogen Selectivity: The Bromo- and Chloro- precursors are significantly more hydrophobic.[1] Their separation is driven by pure hydrophobicity (LogP), making them easy to resolve on standard C18 columns.
Method Development & Optimization Guide
Do not rely on a single generic gradient.[1] Use this decision matrix to select the optimal conditions based on your specific derivative.
Workflow Diagram
Figure 2: Decision matrix for selecting mobile phase pH and stationary phase based on impurity profile.
Experimental Protocol: Optimized Separation
This protocol is designed to resolve the target from both polar (hydrolyzed amide) and non-polar (halogenated) impurities.[1]
System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Zorbax Eclipse Plus C18 (or Phenyl-Hexyl for difficult separations), 2.1 x 50 mm, 1.8 µm. Temperature: 40°C.
Mobile Phase:
-
A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Reasoning: Provides buffering capacity at low pH to stabilize the retention of the ionizable amine impurities.[1]
-
B: Acetonitrile (LC-MS Grade).[1]
Gradient Table:
| Time (min) | %B | Flow (mL/min) | Comment |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Initial hold to retain polar amides. |
| 1.00 | 5 | 0.4 | Isocratic hold.[1] |
| 8.00 | 95 | 0.4 | Linear ramp to elute lipophilic halides. |
| 10.00 | 95 | 0.4 | Wash. |
| 10.10 | 5 | 0.4 | Re-equilibration.[1] |
Self-Validating Check: Inject a mixture of 2-aminopyrimidine and your target.[1] If the resolution is < 2.0, lower the initial %B to 2% or reduce the pH of Mobile Phase A to 2.5 to increase the ionization (and elution speed) of the impurity.
Troubleshooting & Validation
-
Peak Tailing: Pyrimidines are notorious for tailing due to interaction with residual silanols.[1]
-
Solution: Ensure your column is "End-capped".[1] If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase (if not using MS detection) or switch to a "Polar Embedded" group column.
-
-
Retention Shift: If retention times drift, check the pH of the aqueous buffer.[1] The steep slope of the pH vs. Ionization curve for the impurities means a shift of 0.1 pH units can alter their retention by >10%.
References
-
PubChem. (2025).[1][3] 2-Aminopyrimidine-5-carbonitrile | C5H4N4.[2][3][4] National Library of Medicine.[1] [Link]
-
Shimadzu Application News. (2015). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Europa. [Link]
-
Dolan, J. W. (2020).[1] Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[1] [Link]
-
Kazoka, H. (2007).[1] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(tert-Butyl)pyrimidine-2-carbonitrile
Executive Summary & Risk Context
5-(tert-Butyl)pyrimidine-2-carbonitrile is a potent heterocyclic building block frequently employed in the synthesis of kinase inhibitors and bioactive scaffolds.[1] While valuable, its structure presents a dual-hazard profile that standard general lab safety training often overlooks.
The "Trojan Horse" Hazard
The molecule combines a nitrile (cyano) group with a tert-butyl group .
-
The Payload (Nitrile): Like many organic nitriles, this compound can be metabolized in vivo to release cyanide ions (
), inhibiting cytochrome c oxidase and causing cytotoxic hypoxia. -
The Delivery System (tert-Butyl): The tert-butyl moiety significantly increases the lipophilicity (LogP) of the molecule compared to the parent pyrimidine-2-carbonitrile. This allows the compound to penetrate the dermal barrier more rapidly than hydrophilic nitriles, acting as a "grease" that facilitates transdermal absorption.
Operational Mandate: Treat this compound as Fatal in Contact with Skin and Toxic if Swallowed .[2] Do not rely on standard "splash protection" protocols.[3][4][5][6]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. Standard 4-mil nitrile examination gloves are insufficient for prolonged contact or solution-phase handling.
| Body Zone | PPE Requirement | Technical Rationale |
| Respiratory | Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges. | Dust inhalation poses a rapid systemic risk. The OV cartridge protects against the solvents (e.g., DCM, DMF) typically used to solubilize this compound. |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner Layer: Silver Shield® (Laminate) or 8-mil Extended Cuff Nitrile.2. Outer Layer: Standard Disposable Nitrile (changed every 15 mins). | Permeation Risk: Organic nitriles can permeate standard thin nitrile gloves in <5 minutes if dissolved in organic solvents. The laminate inner layer provides a chemical barrier; the outer layer provides grip. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders. | Fine crystalline powders can bypass the side-shields of safety glasses via air currents in the hood. |
| Body | Tyvek® Lab Coat or Chemical-Resistant Apron over standard cotton lab coat. | Cotton absorbs liquids, holding the toxin against the skin. Tyvek repels dust and splashes. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Control Verification
-
Sash Height: Ensure fume hood sash is at the certified working height (usually 18 inches).
-
Airflow Check: Verify the flow monitor is green/reading normal.
-
Clearance: Remove unnecessary clutter to prevent turbulence that could blow the powder.
Phase B: Weighing & Transfer (The Critical Zone)
Static electricity can cause this lipophilic powder to "jump" or disperse unexpectedly.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the compound.
-
The "Transfer Box" Method:
-
Place the receiving flask and the chemical container inside a secondary containment tray inside the hood.
-
Weigh the solid into a tared vial/boat.
-
Do not carry the open weighing boat across the lab. Cap it immediately or dissolve it in the weigh boat if possible.
-
-
Solubilization:
-
Add solvent slowly down the side of the vessel.
-
Warning: Once dissolved, the risk of skin absorption increases by an order of magnitude.
-
Phase C: Decontamination
-
Wipe Down: Use a solvent-dampened paper towel (acetone or ethanol) to wipe the balance area and spatula.
-
Disposal of Wipes: Place immediately into the solid hazardous waste stream.
-
Glove Removal:
Visualization: The Safe Handling Loop
Figure 1: The "Safe Handling Loop" emphasizes that safety is a cyclical process, not just a setup step. Note the critical path from Solubilization to Decontamination, where risk is highest.
Waste Disposal & Emergency Response
Chemical Waste Segregation[12]
-
Stream: Toxic Organic / Cyanide-Bearing Waste .
-
Incompatibility: NEVER mix with acidic waste streams (e.g., HCl, H₂SO₄).
-
Labeling: Clearly mark the waste tag with: "Contains Organic Nitriles - DO NOT ACIDIFY."
Emergency First Aid
-
Skin Contact:
-
Ingestion/Inhalation:
-
Alert emergency services immediately. Mention "Nitrile poisoning / Potential Cyanide" to dispatch.
-
If trained personnel and protocols exist at your facility, consider amyl nitrite administration only if signs of cyanide toxicity (cherry red skin, gasping) are present and per site medical director orders.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103, 2-Pyrimidinecarbonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 2-Cyanopyrimidine | 14080-23-0 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 7. wellbefore.com [wellbefore.com]
- 8. fishersci.com [fishersci.com]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. hscprep.com.au [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
